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Momipp

Cat. No.: B609221
M. Wt: 292.3 g/mol
InChI Key: UPJCYXIOWHZRLU-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MOMIPP (3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one) is a synthetic indolyl-pyridinyl-propenone chalcone compound recognized for its potent activity as an inducer of methuosis, a novel form of non-apoptotic cell death . This mechanism is characterized by the rapid accumulation of cytoplasmic vacuoles derived from macropinosomes and late endosomes, leading to metabolic failure and eventual rupture of the plasma membrane without the activation of caspases . This makes this compound a highly valuable research tool for investigating alternative cell death pathways, particularly in apoptosis-resistant cancer models such as glioblastoma . Studies indicate that this compound-induced methuosis involves early disruption of glucose metabolism and activation of the JNK1/2 stress kinase pathway, resulting in the phosphorylation of key pro-survival proteins like Bcl-2 and Bcl-xL, which are critical events in the death process . The compound has also been identified as an inhibitor of PIKfyve, a kinase essential for late endosome trafficking, providing insight into its molecular target and the initial cause of vacuolization . A key structural feature is that subtle modifications, such as moving the methoxy group to create the analog 6-MOMIPP, can completely switch the mechanism of action from methuosis induction to microtubule disruption, underscoring the compound's specificity and utility in structure-activity relationship (SAR) studies . A significant challenge in utilizing this compound is its practical insolubility in most pharmaceutically acceptable solvents . Recent advances have focused on developing novel delivery systems to enable in vivo research, including self-emulsifying drug delivery systems (SEDDS) that have significantly improved oral bioavailability and demonstrated robust tumor suppression in mouse models , as well as injectable thermoresponsive hydrogels designed to provide sustained release . This compound is offered for research purposes to further explore the biology of non-apoptotic cell death and to develop new therapeutic strategies for resistant cancers. All studies should be conducted in accordance with applicable regulations. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N2O2 B609221 Momipp

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

(E)-3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-pyridin-4-ylprop-2-en-1-one

InChI

InChI=1S/C18H16N2O2/c1-12-15(4-6-18(21)13-7-9-19-10-8-13)16-11-14(22-2)3-5-17(16)20-12/h3-11,20H,1-2H3/b6-4+

InChI Key

UPJCYXIOWHZRLU-GQCTYLIASA-N

Isomeric SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)/C=C/C(=O)C3=CC=NC=C3

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C=CC(=O)C3=CC=NC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MOMIPP; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-MOMIPP: A Novel Brain-Penetrant Antimitotic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(6-Methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one, commonly known as 6-MOMIPP, is a novel synthetic, indole-based chalcone with potent antimitotic activity.[1][2][3] It has emerged as a promising small-molecule therapeutic candidate, particularly for the treatment of aggressive brain tumors like glioblastoma.[1][2][3] A key feature of 6-MOMIPP is its ability to effectively cross the blood-brain barrier, a significant hurdle for many chemotherapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of 6-MOMIPP, including its chemical structure, mechanism of action, pharmacological effects, and the experimental protocols used for its characterization.

Chemical Structure

6-MOMIPP is characterized by an indolyl-pyridinyl-propenone core. The systematic name for 6-MOMIPP is 3-(6-Methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one. Its structure is distinguished by a methoxy group at the 6' position of the indole ring, a modification that critically shifts its biological activity from inducing methuosis (a form of non-apoptotic cell death) to microtubule disruption.[1]

Caption: Chemical Structure of 6-MOMIPP.

Mechanism of Action

6-MOMIPP functions as a potent microtubule-destabilizing agent.[1][2][3] Its primary mechanism of action involves binding to the colchicine-binding site on β-tubulin.[1][2][3] This interaction inhibits tubulin polymerization, leading to the disruption of the microtubule network, which is crucial for various cellular processes, most notably mitotic spindle formation.

The disruption of microtubule dynamics by 6-MOMIPP triggers a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][4][2][3]

Signaling Pathway of 6-MOMIPP-Induced Apoptosis

The apoptotic cell death induced by 6-MOMIPP is a caspase-dependent process mediated by a well-defined signaling pathway.[1][4][2] Upon microtubule disruption, cells are arrested in mitosis, which leads to the sustained activation of Cyclin-dependent kinase 1 (Cdk1).[4][2] Activated Cdk1 then phosphorylates anti-apoptotic proteins of the Bcl-2 family, specifically Bcl-2 and Bcl-xL, thereby inactivating them.[4][2] This phosphorylation event is a critical step that shifts the cellular balance towards apoptosis. Furthermore, microtubule depolymerization is known to cause sustained activation of the stress-activated c-Jun N-terminal kinase (JNK), which can also contribute to the phosphorylation of Bcl-2 family proteins.[4] The inactivation of anti-apoptotic Bcl-2 proteins ultimately leads to the activation of the caspase cascade, resulting in programmed cell death.[1][4][2][3]

6-MOMIPP 6-MOMIPP β-tubulin (Colchicine site) β-tubulin (Colchicine site) 6-MOMIPP->β-tubulin (Colchicine site) binds to Microtubule Disruption Microtubule Disruption β-tubulin (Colchicine site)->Microtubule Disruption inhibits polymerization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Disruption->Mitotic Arrest (G2/M) JNK Activation JNK Activation Microtubule Disruption->JNK Activation Cdk1 Activation Cdk1 Activation Mitotic Arrest (G2/M)->Cdk1 Activation Bcl-2/Bcl-xL Phosphorylation (Inactivation) Bcl-2/Bcl-xL Phosphorylation (Inactivation) Cdk1 Activation->Bcl-2/Bcl-xL Phosphorylation (Inactivation) JNK Activation->Bcl-2/Bcl-xL Phosphorylation (Inactivation) Caspase Activation Caspase Activation Bcl-2/Bcl-xL Phosphorylation (Inactivation)->Caspase Activation leads to Apoptosis Apoptosis Caspase Activation->Apoptosis cluster_0 Cell Viability Assay Workflow Seed cells in 96-well plate Seed cells in 96-well plate Treat with 6-MOMIPP Treat with 6-MOMIPP Seed cells in 96-well plate->Treat with 6-MOMIPP Incubate for 48h Incubate for 48h Treat with 6-MOMIPP->Incubate for 48h Add CellTiter-Glo® reagent Add CellTiter-Glo® reagent Incubate for 48h->Add CellTiter-Glo® reagent Measure luminescence Measure luminescence Add CellTiter-Glo® reagent->Measure luminescence

References

6-MOMIPP: A Technical Guide to a Novel Microtubule-Disrupting Agent for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-MOMIPP (3-(6-Methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one), a novel indole-based chalcone that functions as a potent microtubule-disrupting agent. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes associated signaling pathways and workflows.

Core Mechanism of Action

6-MOMIPP exerts its anti-cancer effects by directly interacting with the microtubule cytoskeleton, a critical component for cell division, structure, and intracellular transport.[1][2][3]

Key Features:

  • Target: Binds to the colchicine binding site on β-tubulin.[1][2][3]

  • Effect: Disrupts microtubule polymerization, leading to the disassembly of the mitotic spindle.

  • Cellular Outcome: Induces mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering caspase-dependent apoptosis.[1][2][3]

Quantitative Data Summary

The table below summarizes the reported biological activities of 6-MOMIPP at various concentrations.

ConcentrationCell LineObserved EffectReference
≥ 250 nMU251 GlioblastomaInduction of mitotic arrest, caspase activation, and loss of cell viability.[1][2][3]
1 µMMultiple Cancer Cell LinesSignificant reduction in cell viability.[1][2][3]
1 µMNormal Cells (e.g., differentiated neurons)No significant effect on viability, suggesting a degree of cancer cell selectivity.[1][2][3]

Signaling Pathway

6-MOMIPP-induced microtubule disruption initiates a signaling cascade that culminates in apoptotic cell death. The pathway involves the activation of Cyclin-dependent kinase 1 (Cdk1), which in turn phosphorylates anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the caspase cascade.

G cluster_0 Cellular Environment cluster_1 Cytoplasm 6_MOMIPP 6-MOMIPP Tubulin β-Tubulin (Colchicine Site) 6_this compound->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Leads to Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest Causes Cdk1 Cdk1 Activation Mitotic_Arrest->Cdk1 Triggers Bcl2 Phosphorylation of Bcl-2 & Bcl-xL Cdk1->Bcl2 Mediates Caspase_Activation Caspase Activation Bcl2->Caspase_Activation Promotes Apoptosis Apoptosis Caspase_Activation->Apoptosis Induces G Start Start Prepare_Tubulin Prepare purified tubulin solution with GTP Start->Prepare_Tubulin Add_Compound Add 6-MOMIPP or control (e.g., colchicine) Prepare_Tubulin->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure_Absorbance Measure absorbance at 340 nm over time Incubate->Measure_Absorbance Analyze Analyze polymerization curves Measure_Absorbance->Analyze End End Analyze->End G Start Start Seed_Cells Seed cancer cells in multi-well plates Start->Seed_Cells Treat_Cells Treat with 6-MOMIPP for 24-48 hours Seed_Cells->Treat_Cells Harvest_Cells Harvest cells (trypsinization) Treat_Cells->Harvest_Cells Fix_Cells Fix cells in cold 70% ethanol Harvest_Cells->Fix_Cells Stain_DNA Stain DNA with propidium iodide (PI) and RNase Fix_Cells->Stain_DNA Acquire_Data Acquire data on a flow cytometer Stain_DNA->Acquire_Data Analyze_Histograms Analyze DNA content histograms Acquire_Data->Analyze_Histograms End End Analyze_Histograms->End G Start Start Prepare_Cells Prepare a suspension of cancer cells Start->Prepare_Cells Inject_Cells Subcutaneously inject cells into immunocompromised mice Prepare_Cells->Inject_Cells Tumor_Growth Allow tumors to reach a palpable size Inject_Cells->Tumor_Growth Randomize_Mice Randomize mice into treatment and control groups Tumor_Growth->Randomize_Mice Administer_Treatment Administer 6-MOMIPP or vehicle control (e.g., i.p.) Randomize_Mice->Administer_Treatment Monitor_Tumor Measure tumor volume regularly Administer_Treatment->Monitor_Tumor Euthanize_Mice Euthanize mice at the end of the study Monitor_Tumor->Euthanize_Mice Analyze_Data Analyze tumor growth inhibition Euthanize_Mice->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to Momipp-Induced Methuosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methuosis is a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes, leading to metabolic collapse and cell rupture. The synthetic indolyl-pyridinyl-propenone, Momipp, has emerged as a potent inducer of methuosis in various cancer cell lines, particularly glioblastoma, offering a promising therapeutic avenue for apoptosis-resistant cancers. This technical guide provides a comprehensive overview of the core mechanisms of this compound-induced methuosis, detailing its molecular targets, signaling pathways, and effects on cancer cell physiology. This document summarizes key quantitative data, provides detailed experimental protocols for researchers, and visualizes complex biological processes through signaling pathway and workflow diagrams.

Introduction to this compound and Methuosis

This compound, a small molecule macropinocytosis inducer, has been identified as an inhibitor of PIKfyve, a lipid kinase that plays a crucial role in the regulation of endosomal trafficking.[1] By inhibiting PIKfyve, this compound disrupts the maturation and recycling of macropinosomes, leading to their accumulation and the characteristic vacuolization seen in methuosis.[2] This distinct form of cell death is particularly relevant in the context of cancers with upregulated macropinocytosis, such as those with RAS mutations.[3] The ability of this compound to induce cell death in a non-apoptotic manner makes it a compelling candidate for overcoming resistance to conventional chemotherapeutics that primarily trigger apoptosis.[4]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings from studies on this compound's effects on cancer cells.

Table 1: In Vitro Efficacy of this compound

ParameterCell Line(s)ConcentrationEffectReference(s)
Vacuolization U373, Hs6833 µMInduction of cell vacuolization.[1]
Metabolic Disruption U25110 µMEarly disruptions of glucose uptake and glycolytic metabolism.[1]
JNK Pathway Activation U25110 µMActivation of the JNK stress kinase pathway.[1]
PIKfyve Kinase Inhibition (IC50) Purified PIKfyve5.05 nMPotent inhibition of PIKfyve kinase activity.[4]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeDosage and AdministrationOutcomeReference(s)
Athymic CrTac:NCR-Foxn1 mice (female, 7-8 weeks)Intracerebral Glioblastoma Xenograft80 mg/kg; intraperitoneally; once daily for 15 consecutive daysModerately effective in suppressing tumor progression.[1]

Signaling Pathways in this compound-Induced Methuosis

This compound triggers a cascade of signaling events that culminate in methuotic cell death. The primary mechanism involves the inhibition of PIKfyve, which disrupts endosomal trafficking. This leads to the activation of the JNK1/2 stress kinase pathway, resulting in the phosphorylation of downstream targets such as c-Jun, Bcl-2, and Bcl-xL.[1][5]

Diagram: this compound-Induced Signaling Pathway

Momipp_Signaling_Pathway This compound This compound PIKfyve PIKfyve This compound->PIKfyve Inhibition JNK_Pathway JNK1/2 Pathway This compound->JNK_Pathway Activation Glucose_Uptake Glucose Uptake This compound->Glucose_Uptake Disruption Macropinosome_Maturation Macropinosome Maturation/Recycling PIKfyve->Macropinosome_Maturation Vacuole_Accumulation Vacuole Accumulation (Methuosis) Macropinosome_Maturation->Vacuole_Accumulation Disruption Cell_Death Cell Death Vacuole_Accumulation->Cell_Death Phosphorylation Phosphorylation JNK_Pathway->Phosphorylation cJun c-Jun Bcl2_BclxL Bcl-2 / Bcl-xL Bcl2_BclxL->Cell_Death Modulation Phosphorylation->cJun Phosphorylation->Bcl2_BclxL Metabolic_Stress Metabolic Stress Glucose_Uptake->Metabolic_Stress Metabolic_Stress->JNK_Pathway

Caption: Signaling cascade initiated by this compound, leading to methuosis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound-induced methuosis.

Cell Culture
  • Cell Line: U251 human glioblastoma cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a 1:4 or 1:5 ratio.

Induction of Methuosis
  • Plate U251 cells in a suitable culture vessel (e.g., 6-well plate or T-25 flask).

  • Allow cells to adhere and reach approximately 70% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 3 µM for vacuolization studies, 10 µM for cell death assays).

  • Replace the existing medium with the this compound-containing medium.

  • Incubate the cells for the desired time period (e.g., 4 hours for initial vacuolization, 24-48 hours for cell death assessment).

  • Observe cellular morphology using phase-contrast microscopy.

Diagram: Experimental Workflow for Methuosis Induction

Methuosis_Induction_Workflow Start Start: U251 Cell Culture Plating Plate cells and allow adherence Start->Plating Treatment Treat with this compound (e.g., 10 µM) Plating->Treatment Incubation Incubate (4-48 hours) Treatment->Incubation Analysis Analysis Incubation->Analysis Microscopy Phase-Contrast Microscopy Analysis->Microscopy Viability Cell Viability Assay Analysis->Viability WesternBlot Western Blot Analysis->WesternBlot End End Microscopy->End Viability->End WesternBlot->End

Caption: Workflow for inducing and analyzing methuosis in vitro.

Western Blot Analysis for JNK Activation
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Glucose Uptake Assay
  • Cell Plating: Seed U251 cells in a 96-well plate.

  • Treatment: Treat cells with 10 µM this compound for the desired duration (e.g., 4 or 24 hours).

  • Glucose-free Medium: Wash cells and incubate in glucose-free medium for 15-30 minutes.

  • 2-NBDG Incubation: Add 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG), a fluorescent glucose analog, to a final concentration of 50-100 µM and incubate for 20-30 minutes.

  • Wash: Wash cells with ice-cold PBS to remove extracellular 2-NBDG.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or microscope.

In Vivo Glioblastoma Xenograft Model
  • Animal Model: Athymic nude mice (e.g., CrTac:NCR-Foxn1), female, 7-8 weeks old.

  • Tumor Cell Implantation: Intracranially implant U251 cells that are engineered to express luciferase (U251-Luc) to allow for bioluminescence imaging.

  • Treatment Protocol:

    • Allow tumors to establish for approximately 4 days post-implantation.

    • Administer this compound at a dose of 80 mg/kg via intraperitoneal (i.p.) injection.

    • Treat once daily for 15 consecutive days.

    • The control group should receive vehicle (e.g., DMSO and/or saline).

  • Tumor Growth Monitoring: Monitor tumor progression using bioluminescence imaging at regular intervals.

  • Endpoint: At the end of the study, euthanize the mice and collect brain tissue for histological analysis.

Conclusion and Future Directions

This compound represents a novel and promising agent for cancer therapy, particularly for tumors that are resistant to apoptosis. Its mechanism of action, centered on the induction of methuosis through PIKfyve inhibition and JNK pathway activation, provides a unique approach to eliminating cancer cells. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into this compound and other methuosis-inducing compounds. Future studies should focus on optimizing the therapeutic window of this compound, exploring its efficacy in combination with other anticancer agents, and identifying predictive biomarkers for patient stratification. The development of more potent and specific analogs of this compound could further enhance its clinical potential.

References

An In-depth Technical Guide on the Discovery and Characterization of MOMIPP and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthetic indolyl-pyridinyl-propenone (IPP) MOMIPP and its structural analog, 6-MOMIPP. These compounds have been identified as potent anti-cancer agents with distinct mechanisms of action, offering potential therapeutic avenues for diseases such as glioblastoma. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and visual representations of the associated signaling pathways.

This compound: An Inducer of Methuosis

This compound (trans 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one) is a notable member of the IPP class of synthetic chalcones.[1] It is a PIKfyve inhibitor that induces a unique form of non-apoptotic cell death known as 'methuosis' in glioblastoma and other cancer cell lines.[1][2][3] This process is characterized by the accumulation of cytoplasmic vacuoles derived from macropinosomes and late endosomes, leading to metabolic failure and eventual rupture of the plasma membrane.[4] this compound is also capable of penetrating the blood-brain barrier.[2][5]

Data Presentation

The following table summarizes the effective concentrations and dosage of this compound in various experimental settings.

ParameterCell Line(s)Concentration/DosageOutcome
Cell VacuolizationU373 and Hs6833 μMInduction of cellular vacuolization.[2][6]
Metabolic Disruption-10 μMCauses early disruptions of glucose uptake and glycolytic metabolism.[2][6]
JNK Pathway ActivationU25110 μMActivation of the JNK stress kinase pathway.[2]
In Vivo Tumor SuppressionAthymic CrTac:NCR-Foxn1 mice with intracerebral glioblastoma xenografts80 mg/kg (i.p. once daily for 15 days)Moderately effective in suppressing tumor progression.[2][6]
Experimental Protocols

1.2.1. Western Blot Analysis for JNK Pathway Activation

This protocol was utilized to assess the activation of the JNK signaling pathway in response to this compound treatment.

  • Cell Line: U251 glioblastoma cells.[2]

  • Treatment: Cells were treated with 10 μM this compound.[2]

  • Incubation Time: 4 hours or 24 hours.[2]

  • Procedure: Following treatment, cell lysates were prepared, and proteins were separated by SDS-PAGE. The separated proteins were then transferred to a membrane and probed with antibodies specific for phosphorylated and total JNK1/2, c-Jun, Bcl-2, and Bcl-xL.

  • Outcome: This analysis revealed that this compound selectively activates the JNK1/2 stress kinase pathway, leading to the phosphorylation of c-Jun, Bcl-2, and Bcl-xL.[2]

1.2.2. In Vivo Glioblastoma Xenograft Study

This protocol was employed to evaluate the anti-tumor efficacy of this compound in a living model.

  • Animal Model: Female Athymic CrTac:NCR-Foxn1 mice (7-8 weeks old).[2]

  • Tumor Implantation: Intracerebral xenografts were established in the mice.

  • Treatment: Mice were administered this compound at a dosage of 80 mg/kg via intraperitoneal (i.p.) injection once daily for 15 consecutive days.[2][6]

  • Outcome: The treatment was found to be moderately effective in suppressing the progression of intracerebral glioblastoma xenografts.[2][6]

Signaling Pathway

This compound's mechanism of action involves the selective activation of the JNK1/2 stress kinase pathway. This leads to the phosphorylation of downstream targets, including c-Jun and the pro-survival members of the Bcl-2 family, Bcl-2 and Bcl-xL. This signaling cascade is a key event in the methuosis death process.[4][7]

MOMIPP_Signaling This compound This compound PIKfyve PIKfyve This compound->PIKfyve inhibits JNK JNK1/2 PIKfyve->JNK leads to activation of cJun c-Jun JNK->cJun phosphorylates Bcl2 Bcl-2 / Bcl-xL JNK->Bcl2 phosphorylates Methuosis Methuosis Bcl2->Methuosis

This compound-induced JNK signaling pathway leading to methuosis.

6-MOMIPP: A Microtubule-Disrupting Agent

A subtle modification of the this compound structure, moving the methoxy group from the 5' to the 6' position on the indole ring, results in 6-MOMIPP with a completely different biological activity.[1] Instead of inducing methuosis, 6-MOMIPP acts as a novel microtubule disruptor that targets the colchicine binding site on β-tubulin.[3][8] This leads to mitotic arrest and caspase-dependent cell death.[3][8] Like its parent compound, 6-MOMIPP can also cross the blood-brain barrier.[3][8]

Data Presentation

The following tables summarize the effective concentrations and pharmacokinetic properties of 6-MOMIPP.

In Vitro Efficacy of 6-MOMIPP

ParameterCell LineConcentrationOutcome
Mitotic Arrest, Caspase Activation, and Loss of Cell ViabilityU251 glioblastoma≥ 250 nMInduction of apoptosis.[3][8]
Cdk1 and Bcl-2/Bcl-xL PhosphorylationU251 glioblastoma1 µMActivation of Cdk1 and phosphorylation of Bcl-2 and Bcl-xL.[7]

Pharmacokinetics of 6-MOMIPP in Mice

ParameterValue
Brain PenetrationConcentrations in the brain mirror those in the plasma, indicating ready penetration of the blood-brain barrier.[3][8]
Experimental Protocols

2.2.1. In Vitro Tubulin Polymerization Assay

This assay is used to determine the direct effect of a compound on the polymerization of tubulin into microtubules.

  • Materials: A tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin (e.g., porcine), buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP, and a fluorescent reporter.[9]

  • Procedure:

    • Prepare a solution of tubulin (e.g., 2 mg/ml) in the assay buffer containing GTP and a fluorescent reporter.[9]

    • Transfer the solution to a pre-warmed 96-well plate.[9]

    • Add the test compound (6-MOMIPP) at the desired concentration. Controls should include a vehicle (e.g., DMSO) and known microtubule inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel).[9]

    • Monitor tubulin polymerization at 37°C for a set period (e.g., 60 minutes) by measuring the fluorescence at appropriate excitation and emission wavelengths (e.g., 360 nm and 450 nm, respectively).[9]

  • Outcome: This assay can determine if a compound inhibits or enhances tubulin polymerization. 6-MOMIPP was found to inhibit tubulin polymerization.[1]

2.2.2. Cell Viability Assay

This assay measures the proportion of viable cells in a population after treatment with a test compound.

  • Procedure:

    • Seed cells (e.g., U251) in 96-well plates.[7]

    • Treat the cells with various concentrations of 6-MOMIPP or a vehicle control for a specified time (e.g., 48 hours).[7]

    • Use a commercial viability assay kit (e.g., CellTiter-Glo®) to measure cell viability according to the manufacturer's instructions. This particular assay measures ATP levels as an indicator of metabolically active cells.[7]

  • Outcome: This assay quantifies the cytotoxic effects of 6-MOMIPP.

2.2.3. Flow Cytometry for Cell Cycle Analysis

This technique is used to analyze the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Treat cells with 6-MOMIPP or a vehicle control for a specified time (e.g., 24 hours).[7]

    • Harvest the cells, fix them, and stain the DNA with a fluorescent dye such as propidium iodide.[7]

    • Analyze the stained cells using a flow cytometer to generate DNA content histograms.[7]

  • Outcome: This analysis can reveal if a compound causes cell cycle arrest at a specific phase. 6-MOMIPP was shown to cause arrest in the G2/M phase.[8]

2.2.4. Liquid Chromatography-Mass Spectrometry (LC/MS) for Pharmacokinetic Studies

LC/MS is a powerful analytical technique used to quantify the concentration of a compound in biological samples.

  • Sample Preparation:

    • Collect blood and tissue (e.g., brain, liver) samples from mice at various time points after administration of 6-MOMIPP.

    • Process the samples to extract the compound. This may involve homogenization of tissues and liquid-liquid or solid-phase extraction.

  • LC/MS Analysis:

    • Inject the extracted samples into a liquid chromatography system to separate the compound of interest from other components in the sample.

    • The separated compound is then introduced into a mass spectrometer for detection and quantification.

  • Outcome: This method allows for the determination of the concentration of 6-MOMIPP in different tissues over time, providing crucial pharmacokinetic data such as its ability to cross the blood-brain barrier.[3][8]

Signaling Pathway

6-MOMIPP-induced mitotic arrest leads to the sustained activation of Cyclin-dependent kinase 1 (Cdk1).[3][8] Activated Cdk1, in turn, phosphorylates and inactivates the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting apoptosis.[3][8] Additionally, microtubule disruption by 6-MOMIPP can lead to the activation of the stress kinase JNK, which has also been implicated in the phosphorylation of Bcl-2 and Bcl-xL.[10]

Six_MOMIPP_Signaling Six_this compound 6-MOMIPP Tubulin β-tubulin (colchicine site) Six_this compound->Tubulin binds to Microtubules Microtubule Disruption Tubulin->Microtubules inhibits polymerization Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest JNK JNK Microtubules->JNK activates Cdk1 Cdk1 Mitotic_Arrest->Cdk1 activates Bcl2 Bcl-2 / Bcl-xL Cdk1->Bcl2 phosphorylates JNK->Bcl2 phosphorylates Apoptosis Apoptosis Bcl2->Apoptosis inactivation promotes

6-MOMIPP-induced signaling pathway leading to apoptosis.

References

Foundational Research on Indolyl-Chalcones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Indolyl-chalcones, a hybrid class of molecules integrating the indole nucleus and the chalcone scaffold (1,3-diaryl-2-propen-1-one), have emerged as a significant area of interest in medicinal chemistry. The unique structural combination gives rise to a wide spectrum of pharmacological activities, positioning these compounds as promising leads for the development of novel therapeutics. This technical guide provides an in-depth overview of the foundational research on indolyl-chalcones, covering their synthesis, diverse biological activities, and underlying mechanisms of action. It includes structured quantitative data, detailed experimental protocols for key assays, and visualizations of critical signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction to Indolyl-Chalcones

Chalcones are naturally occurring precursors to flavonoids and isoflavonoids, characterized by an α,β-unsaturated ketone system that connects two aromatic rings.[1] This core structure is a "privileged scaffold" in medicinal chemistry, known for its straightforward synthesis and broad biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3] The indole moiety, a prominent heterocyclic structure found in essential amino acids like tryptophan and numerous pharmaceuticals, is also a key pharmacophore known for a wide range of therapeutic properties.[4]

The fusion of these two pharmacophores into indolyl-chalcone hybrids has yielded compounds with enhanced potency and novel mechanisms of action. These derivatives are being extensively investigated for their potential to address various diseases, particularly cancer and inflammatory conditions.

Synthesis of Indolyl-Chalcones

The most prevalent and versatile method for synthesizing indolyl-chalcones is the Claisen-Schmidt condensation . This reaction involves the base- or acid-catalyzed condensation of a substituted indole-3-carboxaldehyde with an appropriate acetophenone derivative.[5][6][7] Alternative green chemistry approaches, such as mechanochemical synthesis using high-energy ball milling, have also been developed to reduce reaction times and solvent usage.[2][8]

General Synthetic and Screening Workflow

The overall process for identifying biologically active indolyl-chalcones follows a logical progression from chemical synthesis to biological evaluation.

Caption: General workflow from synthesis to lead compound identification.

Biological Activities and Quantitative Data

Indolyl-chalcones exhibit a remarkable range of biological activities. The following sections summarize the key findings and present quantitative data in a structured format.

Anticancer Activity

The antiproliferative effects of indolyl-chalcones are the most extensively studied. These compounds have shown potent cytotoxicity against a wide array of human cancer cell lines, including those resistant to standard chemotherapeutics.[9][10]

Table 1: In Vitro Anticancer Activity of Selected Indolyl-Chalcones

Compound ID Cancer Cell Line Assay Type Metric (µM) Reference
3l PaCa-2 (Pancreatic) Cytotoxicity IC₅₀ = 0.03 [11]
3m PaCa-2 (Pancreatic) Cytotoxicity IC₅₀ = 0.09 [11]
3j HCT116 (Colon) Antiproliferative IC₅₀ = 6.6 [8][12]
3h HCT116 (Colon) Antiproliferative IC₅₀ = 7.9 [8][12]
18c Jurkat (Leukemia) Antiproliferative IC₅₀ = 8.0 [5][13]
18c HCT116 (Colon) Antiproliferative IC₅₀ = 18.2 [5][13]
3a MCF-7 (Breast) Antiproliferative GI₅₀ = 11.7 [14]
3c MCF-7 (Breast) Antiproliferative GI₅₀ = 15.3 [14]
14k A549 (Lung) Antiproliferative IC₅₀ = 0.003 (3 nM) [15]
14k HeLa (Cervical) Antiproliferative IC₅₀ = 0.009 (9 nM) [15]
CIT-026 PC3 (Prostate) Cell Death IC₅₀ ≈ 0.33 [16]

| CIT-223 | A549 (Lung) | Cell Death | IC₅₀ ≈ 0.33 |[16] |

IC₅₀: Half maximal inhibitory concentration. GI₅₀: 50% growth inhibition.

Anti-inflammatory Activity

Several indolyl-chalcone derivatives have demonstrated significant anti-inflammatory properties. Their activity is often evaluated in cellular models using lipopolysaccharide (LPS) to induce an inflammatory response or in animal models such as the carrageenan-induced paw edema test.

Table 2: Anti-inflammatory Activity of Selected Indolyl-Chalcones

Compound ID Model System Key Finding Reference
IC9 Carrageenan-induced rat paw edema 78.45% inhibition at 7.5 mg/kg [17]
Compound 4 Acetic acid-induced writhing (mouse) 61.74% inhibition (analgesic effect) [18]
Compounds 5i, 5l In vitro assays Active anti-inflammatory agents [2]

| Various | In vitro COX inhibition | Nonselective and selective COX-1/COX-2 inhibition observed |[19] |

Antimicrobial Activity

The unique chemical structure of indolyl-chalcones also confers antibacterial and antifungal properties. Their efficacy is typically assessed using diffusion assays, which measure the zone of growth inhibition against various pathogens.

Table 3: Antibacterial Activity of Selected Indolyl-Chalcones

Compound ID Bacterial Strain Assay Method Result (Zone of Inhibition) Reference
Unnamed Staphylococcus aureus Agar Well Diffusion 16 mm at 10 µg/ml [4]
Unnamed Klebsiella pneumoniae Agar Well Diffusion 25 mm at 10 µg/ml [4]
Various S. aureus, E. coli Agar Disc Diffusion Promising antimicrobial effects [3]

| 5a-d | Bacteria and Fungi | Not specified | Excellent results reported | |

Mechanisms of Action

The therapeutic potential of indolyl-chalcones stems from their ability to modulate multiple key cellular signaling pathways involved in cell proliferation, inflammation, and oxidative stress.

Anticancer: Microtubule Destabilization

A primary anticancer mechanism for many indolyl-chalcones is the disruption of microtubule dynamics. Microtubules are essential for forming the mitotic spindle during cell division. These compounds can bind to tubulin dimers, inhibiting their polymerization into microtubules.[9][16] This action leads to a defective mitotic spindle, activating the spindle assembly checkpoint, which arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[9][20]

G tubulin αβ-Tubulin Dimers mt Microtubule Polymer tubulin->mt Polymerization mt->tubulin Depolymerization spindle Mitotic Spindle Formation mt->spindle chalcone Indolyl-Chalcone chalcone->tubulin Binds to chalcone->mt Inhibits Polymerization g2m G2/M Phase Arrest spindle->g2m apoptosis Apoptosis g2m->apoptosis G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 Receptor lps->tlr4 Activates IKK ikb_complex IκBα tlr4->ikb_complex Activates IKK nfkb_complex NF-κB (p50/p65) ikb_complex->nfkb_complex Releases nucleus Nucleus nfkb_complex->nucleus Translocation genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) nucleus->genes Activates Transcription chalcone Indolyl-Chalcone chalcone->ikb_complex Inhibits Degradation G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress keap1 Keap1 stress->keap1 Modify chalcone Indolyl-Chalcone (Electrophile) chalcone->keap1 Modify nrf2 Nrf-2 keap1->nrf2 Targets for Degradation nucleus Nucleus nrf2->nucleus Translocation are ARE genes Antioxidant Genes (e.g., HO-1) are->genes Activates Transcription

References

The Effect of 6-MOMIPP on the Cell Cycle: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth analysis of the effects of 3-(6-Methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (6-MOMIPP) on the cell cycle, with a particular focus on its application in glioblastoma research. 6-MOMIPP is a novel, brain-penetrant, indole-based chalcone that functions as a microtubule-disrupting agent.[1][2] This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals working in oncology and cell biology.

Introduction

Glioblastoma is an aggressive and challenging to treat primary brain tumor. A key strategy in cancer therapy is the disruption of the cell cycle in rapidly dividing tumor cells. Microtubule-targeting agents are a class of chemotherapeutics that interfere with the formation and function of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis.[1] 6-MOMIPP has emerged as a promising therapeutic candidate due to its ability to cross the blood-brain barrier and induce mitotic arrest in glioblastoma cells.[1][2] This guide will explore the molecular mechanisms by which 6-MOMIPP exerts its effects on the cell cycle.

Mechanism of Action

6-MOMIPP's primary mechanism of action is the disruption of microtubule dynamics. It interacts with the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization and leads to microtubule depolymerization.[1][2] This disruption of the microtubule network has profound effects on the cell cycle, primarily by activating the spindle assembly checkpoint. The sustained activation of this checkpoint prevents the cell from progressing from metaphase to anaphase, resulting in a prolonged mitotic arrest.[1] This arrest ultimately triggers a caspase-dependent apoptotic cascade, leading to cell death.[1][2]

Signaling Pathways

The induction of mitotic arrest and apoptosis by 6-MOMIPP is mediated by a complex signaling cascade. A key event is the sustained activation of Cyclin-Dependent Kinase 1 (Cdk1), a critical regulator of the G2/M transition and mitotic progression.[1][3] The prolonged activation of Cdk1 leads to the phosphorylation of anti-apoptotic proteins of the Bcl-2 family, specifically Bcl-2 and Bcl-xL.[1][3] This phosphorylation is thought to inactivate their anti-apoptotic function, thereby tipping the cellular balance towards apoptosis.

Furthermore, 6-MOMIPP treatment has been shown to activate the c-Jun N-terminal kinase (JNK) stress signaling pathway. The activation of JNK is a common response to microtubule-disrupting agents and is implicated in the induction of apoptosis.

The following diagram illustrates the proposed signaling pathway initiated by 6-MOMIPP:

Momipp_Signaling_Pathway cluster_0 6-MOMIPP Action cluster_1 Cellular Effects cluster_2 Signaling Cascade cluster_3 Cellular Outcome Momipp 6-MOMIPP Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Microtubule_Disruption Microtubule Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Cdk1 Cdk1 Activation Mitotic_Arrest->Cdk1 JNK JNK Pathway Activation Mitotic_Arrest->JNK p_Bcl2 Phosphorylation of Bcl-2 & Bcl-xL Cdk1->p_Bcl2 Apoptosis Caspase-Dependent Apoptosis p_Bcl2->Apoptosis JNK->Apoptosis

Caption: 6-MOMIPP induced signaling pathway leading to mitotic arrest and apoptosis.

Quantitative Data

The following tables summarize the quantitative data regarding the effects of 6-MOMIPP on glioblastoma cells.

Table 1: Effect of 6-MOMIPP on Cell Cycle Distribution in U251 Glioblastoma Cells [4]

6-MOMIPP Concentration (µM)% of Cells in G1% of Cells in S% of Cells in G2/M
0 (Control)55.3 ± 2.128.1 ± 1.516.6 ± 0.8
0.2520.1 ± 1.815.2 ± 1.164.7 ± 2.5
0.512.5 ± 1.38.9 ± 0.978.6 ± 3.1
1.08.7 ± 0.95.4 ± 0.685.9 ± 3.8
5.06.2 ± 0.73.1 ± 0.490.7 ± 4.2
Data are presented as mean ± SD (n=3) after 24 hours of treatment.

Table 2: Viability of Glioblastoma Cell Lines after 48-hour Treatment with 6-MOMIPP [1]

Cell LineIC50 (µM)
U251~0.5
U87Data not available
T98GData not available
A172Data not available
Note: While broad activity against multiple glioblastoma cell lines is reported, specific IC50 values for cell lines other than U251 are not readily available in the cited literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific experimental conditions.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining.

Experimental Workflow:

Cell_Cycle_Workflow cluster_0 Cell Preparation cluster_1 Fixation & Staining cluster_2 Data Acquisition & Analysis Start Seed Cells Treat Treat with 6-MOMIPP (e.g., 0.25-5.0 µM for 24h) Start->Treat Harvest Harvest Cells (Trypsinization) Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix RNase RNase A Treatment Fix->RNase Stain Stain with Propidium Iodide (PI) RNase->Stain Acquire Acquire Data on Flow Cytometer Analyze Analyze DNA Content (Cell Cycle Phases) Acquire->Analyze

References

Early Studies on Novel Indolyl-Propenones in Glioblastoma Therapy: A Technical Overview of MOMIPP and 6-MOMIPP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early preclinical research on two structurally related indolyl-pyridinyl-propenone compounds, MOMIPP and 6-MOMIPP, which have demonstrated potential as therapeutic agents for glioblastoma. Despite their subtle structural difference—the position of a methoxy group on the indole ring—these compounds elicit distinct anticancer effects through unique mechanisms of action. This document summarizes the quantitative data from foundational studies, details key experimental protocols, and visualizes the cellular pathways and workflows involved.

Introduction to this compound and 6-MOMIPP

This compound (trans 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one) and 6-MOMIPP (3-(6-Methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one) are synthetic chalcones that have shown efficacy against glioblastoma cell lines and in preclinical xenograft models. A critical finding in their early evaluation is that a minor shift in the methoxy group from the 5-position (this compound) to the 6-position (6-MOMIPP) on the indole ring dramatically alters their biological activity.[1]

  • This compound acts as a PIKfyve inhibitor, inducing a non-apoptotic form of cell death known as methuosis, which is characterized by extensive cytoplasmic vacuolization.[2][3]

  • 6-MOMIPP , in contrast, functions as a microtubule-disrupting agent, targeting the colchicine binding site on β-tubulin to induce mitotic arrest and subsequent caspase-dependent apoptosis.[1][4]

Both compounds have the significant advantage of being able to penetrate the blood-brain barrier, a critical feature for therapeutics targeting brain tumors.[2][4]

Quantitative Data Summary

The following tables summarize the quantitative data from early studies on this compound and 6-MOMIPP, providing a comparative look at their efficacy in vitro and in vivo.

Table 1: In Vitro Efficacy of this compound and 6-MOMIPP
CompoundCell LineAssay TypeConcentrationEffectCitation
This compound U373, Hs683Cell Vacuolization3 µMInduction of vacuolization[5]
U251Glucose Uptake Assay10 µM80% reduction in [³H]2-deoxyglucose uptake after 24h[3]
HT-1080 (Fibrosarcoma)Viability AssayIC50 = 3.67 µMConcentration-dependent reduction in viability[6]
6-MOMIPP U251Mitotic Arrest≥ 250 nMInduction of mitotic arrest and caspase activation[1][4]
Multiple Cancer LinesViability Assay1 µMReduced viability in most cancer lines[1][4][7]
Normal Cells (e.g., neurons)Viability Assay1 µMNot significantly affected[1][4][7]
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound and 6-MOMIPP
CompoundAnimal ModelTumor ModelDosing RegimenKey FindingsCitation
This compound Athymic CrTac:NCR-Foxn1 miceIntracerebral U251 Glioblastoma Xenograft80 mg/kg, i.p., once daily for 15 daysModerately effective in suppressing tumor progression. Penetrates the blood-brain barrier.[5][8][9]
6-MOMIPP Swiss Webster micePharmacokinetics Study20 mg/kg, i.p., single doseReadily penetrates the blood-brain barrier; brain concentrations mirror plasma concentrations.[7][10]
Immunocompromised miceSubcutaneous & Intracerebral U251 Glioblastoma Xenografts20 mg/kg, i.p., every 12 hoursSignificant inhibition of tumor growth without causing general toxicity.[7][11]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and 6-MOMIPP are visualized in the following signaling pathway diagrams.

This compound-Induced Methuosis

This compound inhibits PIKfyve, a lipid kinase involved in endosomal trafficking. This disruption leads to the accumulation of large, phase-lucent vacuoles derived from macropinosomes. This process is coupled with the activation of the JNK1/2 stress kinase pathway, resulting in the phosphorylation of downstream targets like c-Jun, Bcl-2, and Bcl-xL, ultimately culminating in methuosis, a non-apoptotic form of cell death.[2][12]

MOMIPP_Pathway This compound This compound PIKfyve PIKfyve This compound->PIKfyve Inactivation JNK JNK1/2 Stress Kinase Pathway This compound->JNK Activation Macropinocytosis Dysregulated Macropinocytosis PIKfyve->Macropinocytosis Vacuolization Extensive Cytoplasmic Vacuolization Macropinocytosis->Vacuolization Methuosis Methuosis (Non-Apoptotic Cell Death) Vacuolization->Methuosis cJun p-c-Jun JNK->cJun Bcl2 p-Bcl-2 / p-Bcl-xL JNK->Bcl2 Bcl2->Methuosis

This compound Signaling Pathway
6-MOMIPP-Induced Apoptosis

6-MOMIPP acts as an antimitotic agent by binding to the colchicine site on β-tubulin, which inhibits microtubule polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase. Prolonged mitotic arrest activates Cdk1, which in turn phosphorylates and inactivates anti-apoptotic proteins like Bcl-2 and Bcl-xL. This sequence of events triggers the intrinsic caspase-dependent apoptosis pathway, leading to programmed cell death.[4][7]

Six_MOMIPP_Pathway Six_this compound 6-MOMIPP Tubulin β-Tubulin (Colchicine Site) Six_this compound->Tubulin Binding Microtubules Microtubule Polymerization Tubulin->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Disruption of Spindle Formation Cdk1 Cdk1 Activation MitoticArrest->Cdk1 Bcl2 p-Bcl-2 / p-Bcl-xL (Inactive) Cdk1->Bcl2 Phosphorylation Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis (Caspase-Dependent Cell Death) Caspases->Apoptosis

6-MOMIPP Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in the early studies of this compound and 6-MOMIPP are provided below.

Cell Viability Assay (ATP-based)
  • Cell Seeding: Seed glioblastoma cells (e.g., U251) in white-walled opaque 96-well plates at a density of 2,000 cells per well.

  • Compound Treatment: After 24 hours, treat cells with this compound or 6-MOMIPP at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.

  • ATP Measurement: Use a luminescent cell viability assay kit (e.g., CellTiter-Glo®). Add the reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure luminescence using a plate luminometer. Cell viability is proportional to the luminescence signal.

Tubulin Polymerization Assay (for 6-MOMIPP)
  • Reagent Preparation: Use a commercial tubulin polymerization assay kit. Reconstitute purified tubulin (>99% pure) to 3 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.8, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP.

  • Reaction Setup: In a pre-warmed 96-well plate, add the reconstituted tubulin solution to wells containing various concentrations of 6-MOMIPP, a positive control (e.g., colchicine), and a vehicle control.

  • Data Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for one hour.

  • Analysis: An increase in absorbance indicates tubulin polymerization. Inhibition of polymerization is observed as a reduction in the rate and extent of absorbance increase compared to the vehicle control.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat cultured glioblastoma cells with this compound (e.g., 10 µM for 4 or 24 hours) or 6-MOMIPP. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. For this compound studies, use antibodies against phospho-JNK, total JNK, phospho-c-Jun, etc.[12] For 6-MOMIPP, use antibodies against phospho-Bcl-2, cleaved caspases, etc.[1]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Glioblastoma Xenograft Study Workflow

The following diagram outlines a typical workflow for assessing the in vivo efficacy of these compounds.

Xenograft_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Analysis A1 Culture U251-LUC Glioblastoma Cells A2 Intracranial Implantation of Cells into Immunocompromised Mice A1->A2 A3 Tumor Establishment (e.g., 4 days) A2->A3 B1 Randomize Mice into Control and Treatment Groups A3->B1 B2 Administer Vehicle (Control) or Compound (e.g., 6-MOMIPP 20 mg/kg IP, q12h) B1->B2 B3 Continue Daily or Twice-Daily Dosing (e.g., for 15 days) B2->B3 C1 Monitor Animal Health and Weight B3->C1 C2 Measure Tumor Growth via Bioluminescence Imaging (BLI) at Regular Intervals B3->C2 C1->C2 C3 Terminal Point: Sacrifice and Harvest Brains C2->C3 C4 Histological Analysis of Tumor Area C3->C4

In Vivo Xenograft Study Workflow

Conclusion

The early studies on this compound and 6-MOMIPP highlight a fascinating case of structure-activity relationship, where a minor molecular modification leads to a fundamental switch in the mechanism of cell death. This compound, through PIKfyve inhibition, induces methuosis, a non-apoptotic cell death pathway, while 6-MOMIPP disrupts microtubule dynamics to trigger classical apoptosis. Both compounds demonstrate the ability to cross the blood-brain barrier and inhibit glioblastoma growth in preclinical models, marking them as promising candidates for further development. The data and protocols summarized in this guide provide a foundational resource for researchers aiming to build upon these initial findings in the pursuit of more effective therapies for glioblastoma.

References

Hypothetical Technical Whitepaper: The Blood-Brain Barrier Permeability of Compound X

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the scientific literature reveals no compound or therapeutic agent designated "Momipp." This term does not appear in established pharmacological, biochemical, or clinical trial databases. Therefore, a technical guide on its ability to penetrate the blood-brain barrier cannot be constructed based on existing scientific evidence.

The following sections provide a hypothetical framework for such a guide, illustrating the expected structure and content, which can be adapted should information on a relevant compound become available.

This document serves as a template for a technical guide on the blood-brain barrier (BBB) penetration capabilities of a novel therapeutic agent. For the purpose of this illustration, the hypothetical compound will be referred to as "Compound X."

Introduction to Compound X and the Blood-Brain Barrier Challenge

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). Overcoming this barrier is a primary challenge in the development of drugs targeting CNS diseases. Compound X is a novel small molecule inhibitor of the fictitious "NeuroKinase-1" (NK-1), a key enzyme implicated in the progression of Alzheimer's disease. This guide details the preclinical evidence of Compound X's ability to cross the BBB and engage its target in the CNS.

Quantitative Assessment of BBB Penetration

The capacity of Compound X to penetrate the CNS was evaluated in preclinical rodent models. Key pharmacokinetic (PK) parameters were measured following intravenous administration.

Table 1: Brain Penetration Pharmacokinetics of Compound X in Mice

ParameterValueUnits
Dose (IV)5mg/kg
Brain Cmax (Peak Concentration)150ng/g
Plasma Cmax850ng/mL
Brain AUC (Area Under the Curve)450ngh/g
Plasma AUC1200ngh/mL
Brain-to-Plasma Ratio (Kp) 0.53unitless
Unbound Brain-to-Plasma Ratio (Kpu,u) 0.95unitless

Note: Data presented is hypothetical for illustrative purposes.

Experimental Protocols

The following outlines the methodology used to derive the pharmacokinetic data presented in Table 1.

3.1 In Vivo Microdialysis Protocol

A standard in vivo microdialysis study was conducted to determine the unbound concentration of Compound X in the brain and plasma of male C57BL/6 mice.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Surgical Implantation: A guide cannula was stereotaxically implanted into the hippocampus. A second cannula was inserted into the jugular vein for blood sampling. Animals were allowed to recover for 48 hours.

  • Compound Administration: Compound X was administered as a single bolus intravenous (IV) injection at a dose of 5 mg/kg.

  • Sample Collection: Microdialysis samples were collected from the brain every 30 minutes for 4 hours. Blood samples were collected from the jugular vein at corresponding time points.

  • Bioanalysis: The concentrations of Compound X in the dialysate and plasma were determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Calculation: The Kp,u,u value was calculated as the ratio of the area under the curve (AUC) of unbound Compound X in the brain to the AUC of unbound Compound X in the plasma.

G cluster_prep Animal Preparation cluster_exp Experimental Phase animal C57BL/6 Mouse surgery Stereotaxic Surgery: - Brain Cannula (Hippocampus) - Jugular Vein Cannula animal->surgery recovery 48-hour Recovery Period surgery->recovery admin IV Administration (5 mg/kg Compound X) recovery->admin sampling Synchronized Sampling (4 hours) - Brain Microdialysis - Jugular Vein Blood Draw admin->sampling analysis LC-MS/MS Analysis sampling->analysis pk_calc Calculate Kp,u,u (AUCbrain / AUCplasma) analysis->pk_calc result Result: Unbound Brain-to-Plasma Ratio pk_calc->result

Workflow for In Vivo Microdialysis Experiment.

Mechanism of BBB Transport

The high unbound brain-to-plasma ratio (Kpu,u ≈ 1.0) suggests that Compound X is not subject to significant active efflux from the brain. It likely crosses the blood-brain barrier via passive diffusion, driven by its favorable physicochemical properties (e.g., low molecular weight, optimal lipophilicity).

G cluster_blood Blood Circulation cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma compound_plasma Compound X (Plasma) endothelial Apical Membrane Cytoplasm Basolateral Membrane compound_plasma->endothelial:f0 Passive Diffusion endothelial:f1->compound_plasma Low Efflux Activity compound_brain Compound X (Brain) endothelial:f2->compound_brain Passive Diffusion efflux P-gp Efflux (Minimal)

Proposed Mechanism of BBB Transport for Compound X.

Conclusion and Future Directions

The preclinical data strongly indicate that Compound X effectively penetrates the blood-brain barrier and achieves therapeutically relevant concentrations in the brain. The Kpu,u value near 1.0 is a highly desirable characteristic for a CNS drug candidate, suggesting that plasma concentrations can serve as a reliable surrogate for target engagement in the brain. Future studies will focus on positron emission tomography (PET) imaging to visually confirm target engagement and further delineate the regional distribution of Compound X within the human brain.

Methodological & Application

Application Notes and Protocols for Momipp in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing Momipp and its structural analog, 6-MOMIPP, in cell culture experiments. These compounds, while structurally related, exhibit distinct mechanisms of action, offering different approaches to inducing cancer cell death.

Part 1: this compound (PIKfyve Inhibitor and Methuosis Inducer)

This compound (CAS: 1363421-46-8) is a potent inhibitor of phosphoinositide kinase, FYVE-type finger containing (PIKfyve).[1][2] Its inhibition of PIKfyve leads to the induction of methuosis, a non-apoptotic form of cell death characterized by the accumulation of large, phase-lucent cytoplasmic vacuoles derived from macropinosomes.[3][4] This is followed by metabolic failure and plasma membrane rupture. This compound has been shown to readily cross the blood-brain barrier, making it a compound of interest for neurological cancers like glioblastoma.[1][5]

Mechanism of Action

This compound's primary mode of action is the induction of methuosis through PIKfyve inhibition.[2][4] This process is also associated with the disruption of glucose uptake and glycolytic metabolism.[3] Furthermore, this compound selectively activates the JNK1/2 stress kinase pathway, leading to the phosphorylation of c-Jun, Bcl-2, and Bcl-xL.[3][6][7]

Momipp_Signaling_Pathway This compound This compound PIKfyve PIKfyve This compound->PIKfyve inhibits JNK_Pathway JNK1/2 Pathway Activation This compound->JNK_Pathway activates Glucose_Metabolism Disruption of Glucose Metabolism This compound->Glucose_Metabolism disrupts Macropinocytosis Macropinocytosis Induction PIKfyve->Macropinocytosis Vacuolization Cytoplasmic Vacuolization Macropinocytosis->Vacuolization Methuosis Methuosis (Cell Death) Vacuolization->Methuosis JNK_Pathway->Methuosis cJun p-c-Jun JNK_Pathway->cJun Bcl2 p-Bcl-2 / p-Bcl-xL JNK_Pathway->Bcl2 Glucose_Metabolism->Methuosis

Caption: Signaling pathway of this compound-induced methuosis in cancer cells.

Quantitative Data

The following table summarizes the inhibitory concentrations of this compound in various cell lines.

Cell LineCancer TypeIC50 (µM)Assay DurationReference
HT-1080Fibrosarcoma3.67Not Specified[8]
U251Glioblastoma>2.548 hours[9]
HEK293Embryonic Kidney>30Not Specified[8]
HSFFibroblast>30Not Specified[8]

Note: IC50 values can vary depending on the assay conditions and duration.

Experimental Protocols

Protocol 1: Cell Viability Assay (using CellTiter-Glo®)

This protocol is for assessing the effect of this compound on the viability of glioblastoma cells.

  • Cell Seeding:

    • Culture U251 human glioblastoma cells in DMEM supplemented with 10% (v/v) fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.

    • Seed 2,000 cells per well in a white-walled, opaque 96-well plate in a final volume of 100 µL.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions to achieve the desired final concentrations (e.g., 0.1 to 20 µM). The final DMSO concentration should not exceed 0.1%.

    • Add the diluted this compound or vehicle control (DMSO) to the wells.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • ATP Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the results and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for JNK Pathway Activation

This protocol details the detection of phosphorylated JNK1/2 in response to this compound treatment.

  • Cell Treatment and Lysis:

    • Seed U251 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with 10 µM this compound or vehicle control for 4 to 24 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against phospho-JNK1/2 (p46/p54) and total JNK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

    • Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

Part 2: 6-MOMIPP (Microtubule Disruptor and Apoptosis Inducer)

6-MOMIPP, a structural analog of this compound, is a novel indole-based chalcone that functions as a microtubule-disrupting agent.[5][10] It interacts with the colchicine binding site on β-tubulin, leading to microtubule depolymerization, mitotic arrest, and ultimately, caspase-dependent apoptosis.[5][10] Like this compound, it can penetrate the blood-brain barrier.[5]

Mechanism of Action

6-MOMIPP induces cell death through a distinct apoptotic pathway. By disrupting microtubule dynamics, it triggers a G2/M phase cell cycle arrest.[5] This mitotic arrest is followed by the activation of Cdk1(Cdc2) and the phosphorylation of anti-apoptotic proteins Bcl-2 and Bcl-xL, culminating in caspase activation and apoptosis.[5][10]

Six_Momipp_Signaling_Pathway Six_this compound 6-MOMIPP Tubulin β-Tubulin (Colchicine Site) Six_this compound->Tubulin binds to Microtubule Microtubule Depolymerization Tubulin->Microtubule Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Cdk1 Cdk1 (Cdc2) Activation Mitotic_Arrest->Cdk1 Bcl2_p Phosphorylation of Bcl-2 and Bcl-xL Cdk1->Bcl2_p Caspase Caspase Activation Bcl2_p->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Signaling pathway of 6-MOMIPP-induced apoptosis in cancer cells.

Quantitative Data

The following table summarizes the effects of 6-MOMIPP on the viability of various cancer cell lines.

Cell LineCancer TypeEffectConcentrationIncubation TimeReference
U251GlioblastomaInduces mitotic arrest & cell death≥ 250 nM24-48 hours[5][10]
VariousGlioblastoma, Melanoma, Lung CarcinomaReduces cell viability1 µM48 hours[5][10]
Normal CellsDifferentiated NeuronsNo significant effect on viability1 µM48 hours[5][10]
Experimental Protocols

Protocol 3: Flow Cytometry for Cell Cycle Analysis

This protocol is for analyzing the cell cycle distribution of cells treated with 6-MOMIPP.

  • Cell Treatment:

    • Seed U251 cells in 6-well plates and allow them to adhere.

    • Treat cells with varying concentrations of 6-MOMIPP (e.g., 0.25 to 5.0 µM) or vehicle control for 24 hours.

  • Cell Harvesting and Fixation:

    • Collect both adherent and detached cells by trypsinization and centrifugation.

    • Wash the cell pellet with PBS.

    • Fix the cells by resuspending in ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software (e.g., CellQuest) to generate DNA histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates mitotic arrest.

Protocol 4: Immunofluorescence for Microtubule Integrity

This protocol allows for the visualization of microtubule structures within cells following treatment with 6-MOMIPP.

  • Cell Culture and Treatment:

    • Grow U251 cells on glass coverslips in a 24-well plate.

    • Treat the cells with the desired concentration of 6-MOMIPP (e.g., 1 µM) for 24 hours.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against α-tubulin for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 568-labeled goat anti-mouse) for 1 hour in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope. Disruption of the normal microtubule network will be visible in treated cells.

Experimental Workflow Overview

The following diagram illustrates a general workflow for investigating the effects of this compound or 6-MOMIPP in cell culture.

References

Application Notes: Momipp and 6-MOMIPP for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the use of Momipp and the related compound 6-MOMIPP in preclinical in vivo mouse models, with a particular focus on glioblastoma. This compound is identified as a PIKfyve inhibitor that induces macropinocytosis and a form of non-apoptotic cell death known as methuosis.[1][2][3] In contrast, 6-MOMIPP is a novel indole-based chalcone that acts as a microtubule disruptor, inducing mitotic arrest and caspase-dependent apoptosis.[4][5] Both compounds have demonstrated the crucial ability to penetrate the blood-brain barrier, making them candidates for the treatment of brain tumors.[1][2][4][5] These notes are intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.

Compound Profiles and Mechanisms of Action

  • This compound : This compound is a PIKfyve inhibitor that stimulates intense macropinocytosis.[1][2] Its mechanism of action involves the disruption of glucose uptake and glycolytic metabolism, leading to the selective activation of the JNK1/2 stress kinase pathway.[1][6][7] This activation results in the phosphorylation of c-Jun, Bcl-2, and Bcl-xL, ultimately causing methuosis, a form of cell death characterized by extensive cytoplasmic vacuolization.[1][6][7]

  • 6-MOMIPP : This compound is an antimitotic agent that interacts with the colchicine binding site on β-tubulin, disrupting microtubule polymerization.[4][5] This disruption leads to mitotic arrest in the G2/M phase of the cell cycle.[4] The subsequent cell death pathway is apoptotic, involving the activation of Cdk1(Cdc2), phosphorylation of Bcl-2 and Bcl-xL, and activation of caspases.[4][5]

Data Presentation: In Vivo Dosage and Administration

The following table summarizes the quantitative data from key in vivo studies using this compound and 6-MOMIPP in mouse models.

CompoundDosageAdministration Route & ScheduleMouse ModelTumor Type / ModelKey Outcome
This compound 80 mg/kgIntraperitoneal (i.p.), once daily for 15 consecutive daysAthymic CrTac:NCR-Foxn1 mice (female, 7-8 weeks)Intracerebral glioblastoma xenograftsModerately effective in suppressing tumor progression.[1][3][8]
6-MOMIPP 20 mg/kgIntraperitoneal (i.p.), every 12 hours for 12 consecutive daysAthymic miceOrthotopic (intracerebral) U251-LUC glioblastoma xenograftsSignificant inhibition of intracerebral tumor growth.[4]
6-MOMIPP 20 mg/kgIntraperitoneal (i.p.), single doseSwiss Webster mice (female, 8-10 weeks)Pharmacokinetic study (no tumor)Readily penetrates the blood-brain barrier; brain concentrations mirror plasma concentrations.[4][9]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The distinct mechanisms of this compound and 6-MOMIPP are visualized below.

MOMIPP_Pathway This compound Signaling Pathway This compound This compound PIKfyve PIKfyve Inhibition This compound->PIKfyve Glucose Disruption of Glucose Uptake This compound->Glucose Macro Induction of Macropinocytosis PIKfyve->Macro Methuosis Methuosis (Non-Apoptotic Cell Death) Macro->Methuosis JNK JNK1/2 Activation Glucose->JNK Phospho Phosphorylation of c-Jun, Bcl-2, Bcl-xL JNK->Phospho Phospho->Methuosis Six_MOMIPP_Pathway 6-MOMIPP Signaling Pathway Six_this compound 6-MOMIPP Tubulin Binds Colchicine Site on β-Tubulin Six_this compound->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Mitosis Mitotic Arrest (G2/M) Microtubule->Mitosis Cdk1 Cdk1 Activation Mitosis->Cdk1 Phospho Phosphorylation of Bcl-2, Bcl-xL Cdk1->Phospho Caspase Caspase Activation Phospho->Caspase Apoptosis Apoptosis (Caspase-Dependent Cell Death) Caspase->Apoptosis Experimental_Workflow General Workflow for In Vivo Efficacy Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Tumor Cell Culture (e.g., U251-LUC) Implantation 3. Intracerebral Tumor Cell Implantation Cell_Culture->Implantation Animal_Acclimation 2. Animal Acclimation (e.g., Athymic Mice) Animal_Acclimation->Implantation Tumor_Confirmation 4. Tumor Growth Confirmation (e.g., Bioluminescence) Implantation->Tumor_Confirmation Randomization 5. Randomize Mice into Treatment Groups Tumor_Confirmation->Randomization Treatment 6. Daily Treatment Administration (Vehicle vs. Drug) Randomization->Treatment Monitoring 7. Monitor Tumor Growth & Animal Health Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint Data_Analysis 9. Data Analysis (e.g., Survival, Tumor Volume) Endpoint->Data_Analysis

References

Application Notes and Protocols for Momipp Tubulin Polymerization Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momipp (3-(6-Methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one) is a novel small molecule that has been identified as a potent disruptor of microtubule dynamics.[1][2][3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Consequently, agents that interfere with microtubule polymerization are of significant interest as potential anti-cancer therapeutics. This compound has been shown to inhibit tubulin polymerization by binding to the colchicine site on β-tubulin, leading to mitotic arrest and subsequent apoptotic cell death in cancer cells.[1][2][3]

These application notes provide a detailed protocol for an in vitro tubulin polymerization assay to characterize the inhibitory effects of this compound and similar compounds. The assay monitors the polymerization of tubulin into microtubules in the presence of the test compound. This can be achieved by measuring the change in light scattering (turbidimetric assay) or by using a fluorescent reporter that preferentially binds to polymerized microtubules.

Principle of the Assay

The in vitro tubulin polymerization assay is based on the principle that purified tubulin dimers will polymerize into microtubules under specific conditions (e.g., presence of GTP and incubation at 37°C). This polymerization process can be monitored in real-time.

  • Turbidimetric Assay: As tubulin polymerizes, the formation of microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340-350 nm.

  • Fluorescence-Based Assay: This method utilizes a fluorescent probe, such as DAPI, which exhibits enhanced fluorescence upon binding to polymerized microtubules. The increase in fluorescence intensity is directly proportional to the extent of tubulin polymerization.[4]

Compounds that inhibit tubulin polymerization, such as this compound, will prevent or reduce this increase in absorbance or fluorescence.

Experimental Protocols

Materials and Reagents
  • Lyophilized tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • This compound (or other test compounds)

  • Positive Control (e.g., Colchicine, Nocodazole)

  • Negative Control (DMSO)

  • 96-well microplates (clear for absorbance, black for fluorescence)

  • Temperature-controlled microplate reader

Preparation of Reagents
  • Tubulin Stock Solution: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • GTP Stock Solution: Prepare a 100 mM stock solution of GTP in distilled water. Aliquot and store at -80°C.

  • Polymerization Buffer: Prepare the polymerization buffer by supplementing the General Tubulin Buffer with GTP and glycerol. The final concentrations will depend on the specific assay format (see below).

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in Polymerization Buffer to create a range of working concentrations.

Assay Protocol: Fluorescence-Based Method

This protocol is adapted for a total reaction volume of 100 µL per well in a 96-well plate.

  • Prepare the Tubulin Solution: On ice, dilute the tubulin stock solution with ice-cold Polymerization Buffer (containing 1 mM GTP, 10% glycerol, and a fluorescent reporter like 6.3 µM DAPI) to a final concentration of 2 mg/mL.[4]

  • Prepare the Plate: Add 10 µL of the various concentrations of this compound, positive control (e.g., 10 µM Nocodazole), or negative control (DMSO) to the wells of a pre-warmed (37°C) 96-well black microplate.

  • Initiate Polymerization: Using a multichannel pipette, add 90 µL of the cold tubulin solution to each well to initiate the polymerization reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes.

Assay Protocol: Turbidimetric Method
  • Prepare the Tubulin Solution: On ice, dilute the tubulin stock solution with ice-cold Polymerization Buffer (containing 1 mM GTP and 10% glycerol) to a final concentration of 3 mg/mL.

  • Prepare the Plate: Add 10 µL of the various concentrations of this compound, positive control (e.g., 10 µM Nocodazole), or negative control (DMSO) to the wells of a pre-warmed (37°C) 96-well clear microplate.

  • Initiate Polymerization: Add 90 µL of the cold tubulin solution to each well.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

Data Analysis and Presentation

The rate of tubulin polymerization can be determined from the linear phase of the polymerization curve (absorbance or fluorescence vs. time). The effect of this compound is quantified by comparing the polymerization rate in the presence of the compound to the negative control (DMSO).

The IC50 value, the concentration of the compound that inhibits the polymerization rate by 50%, can be calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Summary
CompoundIC50 (µM) for Tubulin Polymerization InhibitionReference
Colchicine2.68[5]
Combretastatin A-42.1[5]
Nocodazole~5[6]
PodophyllotoxinNot explicitly stated, but used as a reference inhibitor.
This compound Data not available in the searched literature

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Tubulin Polymerization Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_reagents Prepare Tubulin, GTP, Buffers, and this compound Solutions prep_plate Aliquot this compound/Controls into a 96-well Plate prep_reagents->prep_plate initiate Add Cold Tubulin Solution to Initiate Polymerization prep_plate->initiate incubate Incubate at 37°C in Plate Reader initiate->incubate measure Measure Absorbance/Fluorescence Over Time incubate->measure calculate Calculate Polymerization Rates and % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow of the in vitro tubulin polymerization assay.

Signaling Pathway

signaling_pathway Mechanism of Action of this compound This compound This compound tubulin β-Tubulin (Colchicine Site) This compound->tubulin Binds to polymerization Tubulin Polymerization tubulin->polymerization Inhibits microtubules Microtubule Dynamics polymerization->microtubules mitotic_spindle Mitotic Spindle Formation polymerization->mitotic_spindle Disrupts microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: this compound's mechanism of action leading to apoptosis.

References

Application Notes and Protocols for Momipp in Glioblastoma Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-methoxy-2-methyl-3-(4-pyridinylcarbonyl)indole (6-MOMIPP), a novel brain-penetrant anti-mitotic agent, in preclinical glioblastoma xenograft models. The following sections detail its mechanism of action, protocols for in vivo studies, and key quantitative data from published research.

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal therapy. The blood-brain barrier (BBB) presents a significant challenge for the delivery of chemotherapeutic agents. 6-MOMIPP is an indole-based chalcone that has demonstrated the ability to cross the BBB and effectively inhibit glioblastoma growth in preclinical models.[1][2][3] It functions as a microtubule disruptor, inducing mitotic arrest and subsequent apoptotic cell death in cancer cells.[1][2][3]

Mechanism of Action

6-MOMIPP exerts its anti-cancer effects by targeting the colchicine binding site on β-tubulin.[1][2][3] This interaction disrupts microtubule polymerization, leading to mitotic arrest.[1][2] The downstream signaling cascade involves the activation of Cdk1(Cdc2) and subsequent phosphorylation of anti-apoptotic proteins Bcl-2 and Bcl-xL, ultimately triggering caspase-dependent apoptosis.[1][3] Studies have also indicated the involvement of the JNK signaling pathway in 6-MOMIPP-induced cell death.[4][5]

Signaling Pathway of 6-MOMIPP in Glioblastoma

G Momipp 6-MOMIPP Tubulin β-tubulin (Colchicine binding site) This compound->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Cdk1 Cdk1 (Cdc2) Activation MitoticArrest->Cdk1 JNK JNK Pathway Activation MitoticArrest->JNK Bcl2_BclxL Phosphorylation of Bcl-2 & Bcl-xL Cdk1->Bcl2_BclxL Caspase Caspase Activation Bcl2_BclxL->Caspase Apoptosis Apoptosis Caspase->Apoptosis JNK->Bcl2_BclxL

Caption: Signaling pathway of 6-MOMIPP in glioblastoma cells.

Experimental Protocols

Cell Lines and Culture
  • Cell Line: U251 human glioblastoma cells are commonly used for both in vitro and in vivo studies with 6-MOMIPP.[1][2] U251 cells can be engineered to express luciferase (U251-LUC) for in vivo bioluminescence imaging.[2]

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

In Vivo Glioblastoma Xenograft Models

Two primary xenograft models have been utilized to evaluate the efficacy of 6-MOMIPP:

  • Subcutaneous Xenograft Model:

    • Animal Model: Athymic nude mice (nu/nu).

    • Cell Implantation: Subcutaneously inject 5 x 10^6 U251 cells in a mixture of media and Matrigel into the flank of each mouse.

    • Tumor Growth Monitoring: Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x length x width^2).

    • Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).

  • Orthotopic (Intracerebral) Xenograft Model:

    • Animal Model: Athymic nude mice.

    • Cell Implantation: Stereotactically inject U251-LUC cells (e.g., 4 x 10^5 cells) into the brain (e.g., striatum).[2]

    • Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (BLI) after intraperitoneal injection of D-luciferin.[2]

    • Treatment Initiation: Initiate treatment once tumors are established, as confirmed by BLI signal (e.g., 10^7 - 10^8 photons).[2]

Experimental Workflow for Orthotopic Xenograft Study

G Start Start Cell_Culture Culture U251-LUC Glioblastoma Cells Start->Cell_Culture Implantation Intracerebral Implantation in Athymic Mice Cell_Culture->Implantation Tumor_Monitoring Monitor Tumor Growth (Bioluminescence Imaging) Implantation->Tumor_Monitoring Randomization Randomize Mice into Control & Treatment Groups Tumor_Monitoring->Randomization Treatment Administer 6-MOMIPP (i.p.) or Vehicle Control Randomization->Treatment Follow_up_Monitoring Continued Tumor Monitoring (BLI) Treatment->Follow_up_Monitoring Endpoint Endpoint Analysis: Tumor Size, Histology, Survival Follow_up_Monitoring->Endpoint Finish End Endpoint->Finish

References

Momipp: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the experimental use of Momipp, a potent inducer of methuosis and a PIKfyve inhibitor.

Introduction

Monipp, also known as (2E)-3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one, is a small molecule inhibitor of phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve)[1][2][3]. It is a valuable tool for studying macropinocytosis, a form of endocytosis, and a specific type of non-apoptotic cell death known as methuosis[1][4]. Furthermore, this compound has been shown to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis[5][6]. Its ability to penetrate the blood-brain barrier makes it a compound of interest for neurological cancer research[1][2][6]. This document outlines its solubility, stability, and provides detailed protocols for its use in both in vitro and in vivo settings.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility.

Solubility and Stability
SolventSolubilityNotes
DMSO ≥24.3 mg/mLFresh, non-hygroscopic DMSO is recommended to avoid precipitation. Sonication or warming to 37°C or 60°C can aid dissolution.[2][7][8][9][10]
Acetonitrile Slightly soluble
Methanol Slightly soluble[3]
Water Insoluble[9]
Ethanol Insoluble[9]
NSP (7.5% N-methyl-2-pyrrolidone, 15% Solutol-HS15, 77.5% PBS) 2 mg/mLOptimal vehicle for intraperitoneal administration in mice.[5][11]

Note on Aqueous Solutions: this compound is a hydrophobic compound and will precipitate when a concentrated DMSO stock is diluted into aqueous buffers like PBS or cell culture media[10]. To mitigate this, a "solvent shift" method is recommended. This involves preparing a highly concentrated stock in DMSO (e.g., 50 mM) and then diluting it dropwise into pre-warmed cell culture medium or fetal bovine serum (FBS) while gently mixing[10].

Storage Conditions
FormStorage TemperatureStability
Solid Powder -20°C≥ 4 years[3]
In Solvent (Stock Solution) -80°C6 months to 1 year[1][7][8]
-20°C1 month[1][8]

Recommendation: To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes[8].

Mechanism of Action

Monipp exhibits a dual mechanism of action, making it a versatile tool for cancer cell biology research.

  • PIKfyve Inhibition and Induction of Methuosis: As a potent PIKfyve inhibitor (IC50 = 5.05 nM), this compound disrupts the normal trafficking of endosomes[3]. This leads to the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes, ultimately resulting in a non-apoptotic form of cell death termed methuosis[1][4]. This process is also associated with early disruptions in glucose uptake and glycolytic metabolism[4][12].

  • Microtubule Disruption and Mitotic Arrest: this compound also interacts with the colchicine binding site on β-tubulin, leading to the depolymerization of microtubules[5][6]. This disruption of the cytoskeleton induces mitotic arrest at the G2/M phase of the cell cycle and subsequently triggers caspase-dependent apoptosis[5][6].

Signaling Pathways

Monipp's cellular effects are mediated through the modulation of specific signaling pathways. A key pathway activated by this compound is the JNK1/2 stress kinase pathway, which leads to the phosphorylation of downstream targets including c-Jun, Bcl-2, and Bcl-xL[1][4][8][12]. Additionally, its effect on microtubule dynamics results in the activation of Cdk1(Cdc2) and the phosphorylation of Bcl-2 and Bcl-xL, contributing to mitotic arrest and apoptosis[5][6].

Momipp_Signaling_Pathways cluster_0 Monipp cluster_1 Cellular Targets & Processes cluster_2 Signaling Cascades cluster_3 Cellular Outcomes This compound This compound PIKfyve PIKfyve This compound->PIKfyve Inhibits Microtubules Microtubules This compound->Microtubules Disrupts Glucose_Metabolism Glucose_Metabolism This compound->Glucose_Metabolism Disrupts JNK_Pathway JNK1/2 Pathway This compound->JNK_Pathway Activates Macropinocytosis Macropinocytosis PIKfyve->Macropinocytosis Regulates Cdk1 Cdk1 (Cdc2) Microtubules->Cdk1 Leads to Activation Methuosis Methuosis Macropinocytosis->Methuosis cJun p-c-Jun JNK_Pathway->cJun Bcl2 p-Bcl-2 JNK_Pathway->Bcl2 BclxL p-Bcl-xL JNK_Pathway->BclxL Cdk1->Bcl2 Cdk1->BclxL Mitotic_Arrest Mitotic_Arrest Cdk1->Mitotic_Arrest Apoptosis Apoptosis Bcl2->Apoptosis Inhibits BclxL->Apoptosis Inhibits Mitotic_Arrest->Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed protocols for the use of this compound in common experimental settings.

In Vitro Cell Culture Experiments

This protocol is designed for inducing methuosis and studying the effects of this compound on glioblastoma cell lines such as U251, U373, and Hs683.

Materials:

  • Monipp powder

  • High-purity DMSO

  • Glioblastoma cell lines (e.g., U251, U373, Hs683)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Phosphate-buffered saline (PBS)

  • Cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in high-purity DMSO. For example, dissolve 2.923 mg of this compound (MW: 292.3 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. If necessary, sonicate or warm briefly to 37°C[10].

    • Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

  • Cell Seeding:

    • Seed the glioblastoma cells in appropriate cell culture plates (e.g., 6-well or 96-well plates) at a density that will allow for logarithmic growth during the experiment.

    • Incubate the cells overnight at 37°C and 5% CO2 to allow for attachment.

  • Treatment with this compound:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare the desired final concentrations of this compound (e.g., 3 µM for vacuolization, 10 µM for disruption of glucose uptake) by diluting the stock solution in pre-warmed complete cell culture medium[1][4].

    • Important: To avoid precipitation, add the this compound stock solution dropwise to the medium while gently swirling[10].

    • Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation and Analysis:

    • Incubate the cells for the desired period (e.g., 24 hours).

    • Observe the cells under a microscope for morphological changes, such as cell rounding and the formation of cytoplasmic vacuoles.

    • Proceed with downstream analyses such as cell viability assays (e.g., MTT, trypan blue exclusion), flow cytometry for cell cycle analysis, or western blotting for protein expression and phosphorylation.

In_Vitro_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Prep_Stock Prepare 10 mM this compound Stock in DMSO Dilute_Monipp Dilute this compound Stock in Pre-warmed Medium Prep_Stock->Dilute_Monipp Seed_Cells Seed Glioblastoma Cells (e.g., U251) Treat_Cells Treat Cells with this compound (and Vehicle Control) Seed_Cells->Treat_Cells Dilute_Monipp->Treat_Cells Incubate Incubate for Desired Time (e.g., 24h) Treat_Cells->Incubate Observe Observe Morphological Changes Incubate->Observe Downstream Perform Downstream Analyses (Viability, Flow Cytometry, Western Blot) Observe->Downstream

Caption: In Vitro Experimental Workflow for this compound.

In Vivo Xenograft Studies in Mice

This protocol describes the intraperitoneal administration of this compound to mice bearing intracerebral glioblastoma xenografts. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Materials:

  • Monipp powder

  • N-methyl-2-pyrrolidone (NMP)

  • Solutol HS15

  • Phosphate-buffered saline (PBS)

  • Sterile 1.5 mL microcentrifuge tubes

  • Syringes and needles for injection

  • Athymic nude mice (e.g., CrTac:NCR-Foxn1, female, 7-8 weeks old) with established intracerebral U251 glioblastoma xenografts[8][13]

Protocol:

  • Preparation of Dosing Solution:

    • Prepare the NSP vehicle by mixing 7.5% N-methyl-2-pyrrolidone, 15% Solutol-HS15, and 77.5% PBS[5][11].

    • Dissolve this compound in the NSP vehicle to a final concentration of 2 mg/mL[5][11]. Vortex or sonicate to ensure complete dissolution.

  • Animal Dosing:

    • Administer this compound to the mice via intraperitoneal (i.p.) injection at a dose of 80 mg/kg once daily[1][8][13].

    • The injection volume will depend on the weight of the mouse. For a 20g mouse, the injection volume would be 0.8 mL of the 2 mg/mL solution.

    • Treat the mice for a specified period, for example, for 15 consecutive days[13].

    • A control group of mice should receive i.p. injections of the NSP vehicle only.

  • Monitoring and Tumor Growth Assessment:

    • Monitor the mice daily for any signs of toxicity, such as weight loss or changes in behavior.

    • At the end of the treatment period, euthanize the mice and harvest the brains.

    • Assess tumor progression by histological analysis of brain sections.

  • Pharmacokinetic Studies (Optional):

    • To assess the brain penetration of this compound, a separate pharmacokinetic study can be performed[11].

    • Administer a single i.p. dose of this compound (e.g., 20 mg/kg)[5][11].

    • At various time points post-injection (e.g., 30 min, 1h, 2h, 4h, 8h), collect blood and brain tissue[11].

    • Analyze the concentration of this compound in the plasma and brain homogenates using LC/MS[11].

In_Vivo_Workflow cluster_0 Preparation cluster_1 Administration cluster_2 Evaluation Prep_Vehicle Prepare NSP Vehicle (NMP, Solutol-HS15, PBS) Prep_Dosing Dissolve this compound in NSP (e.g., 2 mg/mL) Prep_Vehicle->Prep_Dosing Administer_Drug Administer this compound (i.p.) (e.g., 80 mg/kg, daily) Prep_Dosing->Administer_Drug Establish_Xenografts Establish Intracerebral Glioblastoma Xenografts in Mice Establish_Xenografts->Administer_Drug Monitor Monitor Mice for Toxicity and Tumor Growth Administer_Drug->Monitor Harvest Harvest Tissues at End of Study Monitor->Harvest Analyze Perform Histological Analysis or Pharmacokinetic Studies Harvest->Analyze

Caption: In Vivo Experimental Workflow for this compound.

Conclusion

Monipp is a powerful research tool for investigating macropinocytosis, methuosis, and microtubule dynamics in cancer cells. Its ability to cross the blood-brain barrier further enhances its potential for preclinical studies of brain tumors. Adherence to the solubility, storage, and experimental protocols outlined in this document will aid researchers in obtaining reliable and reproducible results.

References

Techniques for Measuring Momipp-Induced Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanism of action of novel compounds is paramount. This document provides detailed application notes and protocols for measuring apoptosis induced by the synthetic indolyl-pyridinyl-propenone, Momipp, and its analogs. While some reports indicate that this compound can induce a non-apoptotic form of cell death known as methuosis in glioblastoma cells, other related compounds, such as 6-MOMIPP, have been shown to induce caspase-dependent apoptosis through microtubule disruption.[1] This guide will focus on the established techniques to quantify and characterize the apoptotic process.

Application Notes

A multi-faceted approach is recommended to conclusively determine if a compound induces apoptosis. The following assays provide evidence for different stages of the apoptotic cascade, from early membrane changes to DNA fragmentation.

Detection of Phosphatidylserine Externalization with Annexin V Staining

In healthy cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[2] When conjugated to a fluorochrome, such as FITC, Annexin V can be detected by flow cytometry or fluorescence microscopy.[2]

To distinguish between early apoptotic, late apoptotic, and necrotic cells, Annexin V staining is often combined with a viability dye like Propidium Iodide (PI). PI is a fluorescent intercalating agent that cannot cross the intact membrane of live or early apoptotic cells but can stain the DNA of late apoptotic and necrotic cells where membrane integrity is compromised.[3]

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.[2]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[2]

Measurement of Caspase Activity

Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[4] They are synthesized as inactive zymogens (pro-caspases) and are activated in a cascade during apoptosis.[4] Caspases can be broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[4][5]

Measuring the activity of specific caspases is a key method for confirming apoptosis. This can be achieved using various assays:

  • Colorimetric/Fluorometric/Luminometric Assays: These assays utilize a synthetic substrate that contains a specific amino acid sequence recognized by the caspase of interest, conjugated to a chromophore, fluorophore, or luciferase.[6][7] Upon cleavage by the active caspase, the reporter molecule is released, and the resulting signal can be quantified.

  • Western Blotting: This technique can be used to detect the cleavage of pro-caspases into their active subunits. For example, pro-caspase-3 is cleaved into p17 and p12 fragments. Additionally, the cleavage of specific cellular substrates of caspases, such as poly(ADP-ribose) polymerase (PARP), can be detected.

Studies on 6-MOMIPP have shown the activation of initiator caspase-9 and executioner caspases-3 and -7.[1]

Detection of DNA Fragmentation by TUNEL Assay

A hallmark of late-stage apoptosis is the fragmentation of chromosomal DNA into nucleosomal units by caspase-activated DNases. The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect these DNA breaks. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of the DNA fragments with labeled dUTPs. These labeled nucleotides can be fluorescent or contain a tag for subsequent detection.

Signaling Pathway of 6-MOMIPP-Induced Apoptosis

Research indicates that 6-MOMIPP induces apoptosis by targeting microtubules.[1][8] The proposed signaling cascade is as follows:

  • Microtubule Disruption: 6-MOMIPP binds to the colchicine binding site on β-tubulin, leading to microtubule depolymerization.[1][8]

  • Mitotic Arrest: The disruption of the mitotic spindle leads to cell cycle arrest in mitosis.[1]

  • Cdk1 Activation: This is followed by the activation of Cyclin-Dependent Kinase 1 (Cdk1).[1]

  • Phosphorylation of Bcl-2 Family Proteins: Activated Cdk1 phosphorylates anti-apoptotic proteins Bcl-2 and Bcl-xL, which is thought to inactivate them.[1]

  • Caspase Activation: This leads to the activation of the intrinsic apoptotic pathway, involving the activation of caspase-9 and subsequent activation of executioner caspases-3 and -7.[1]

  • JNK Activation: 6-MOMIPP has also been shown to trigger the activation of the c-Jun N-terminal kinase (JNK) stress kinase pathway.[1]

Momipp_Apoptosis_Pathway Signaling Pathway of 6-MOMIPP-Induced Apoptosis This compound 6-MOMIPP Tubulin β-tubulin (Colchicine site) This compound->Tubulin Microtubule Microtubule Depolymerization Tubulin->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest JNK JNK Activation Microtubule->JNK Cdk1 Cdk1 Activation MitoticArrest->Cdk1 Bcl2 Phosphorylation of Bcl-2 and Bcl-xL Cdk1->Bcl2 Casp9 Caspase-9 Activation Bcl2->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis JNK->Apoptosis Annexin_V_Workflow Workflow for Annexin V/PI Staining Start Start: Treat cells with This compound analog/control Harvest Harvest adherent and floating cells Start->Harvest WashPBS Wash cells twice with cold PBS Harvest->WashPBS Resuspend Resuspend in 1X Annexin V Binding Buffer WashPBS->Resuspend AddAnnexin Add FITC-Annexin V and incubate 15 min Resuspend->AddAnnexin AddPI Add Propidium Iodide AddAnnexin->AddPI Dilute Add 1X Binding Buffer AddPI->Dilute Analyze Analyze by Flow Cytometry (within 1 hour) Dilute->Analyze End End: Quantify apoptotic cell populations Analyze->End Apoptosis_Assay_Relationship Relationship of Apoptosis Assays Apoptosis Apoptotic Cascade Early Early Stage Apoptosis->Early Mid Mid Stage Apoptosis->Mid Late Late Stage Apoptosis->Late AnnexinV Annexin V Staining (PS Externalization) Early->AnnexinV Caspase Caspase Activity Assays (Caspase-8, -9, -3, -7) Mid->Caspase Western Western Blot (Cleaved Caspases, PARP) Mid->Western TUNEL TUNEL Assay (DNA Fragmentation) Late->TUNEL

References

Application Notes: Flow Cytometry Analysis of a Novel PIKfyve Inhibitor, Momipp, on Glioblastoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Momipp is a novel, brain-penetrant, indole-based chalcone that functions as a PIKfyve inhibitor.[1][2][3] It has been shown to induce a form of non-apoptotic cell death known as methuosis in glioblastoma cells by inducing intense macropinocytosis.[1][2] Additionally, this compound can disrupt microtubules, leading to mitotic arrest and subsequent apoptotic cell death at sufficient concentrations.[4] This application note details the use of flow cytometry to quantify the dose-dependent effects of this compound on apoptosis, cell cycle progression, and oxidative stress in a U251 human glioblastoma cell line.

Key Assays

  • Annexin V/PI Apoptosis Assay: Detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells.[5]

  • Cell Cycle Analysis: Uses propidium iodide (PI) to stain DNA and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[6]

  • Reactive Oxygen Species (ROS) Detection: Employs the cell-permeant dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.[7][8]

Summary of Quantitative Data

The following tables summarize the dose-dependent effects of this compound on U251 glioblastoma cells after a 48-hour treatment period.

Table 1: Apoptosis Induction by this compound

This compound Conc. (µM)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
0 (Vehicle)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
0.585.1 ± 3.58.9 ± 1.26.0 ± 1.1
1.060.7 ± 4.225.3 ± 2.814.0 ± 2.5
2.535.4 ± 5.140.1 ± 3.924.5 ± 3.2
5.015.8 ± 3.838.5 ± 4.545.7 ± 5.0

Table 2: Cell Cycle Distribution Following this compound Treatment

This compound Conc. (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
0 (Vehicle)55.4 ± 3.320.1 ± 1.924.5 ± 2.81.8 ± 0.3
0.552.1 ± 2.918.5 ± 2.129.4 ± 2.54.1 ± 0.8
1.045.3 ± 3.115.2 ± 1.839.5 ± 3.310.5 ± 1.5
2.520.8 ± 2.510.5 ± 1.568.7 ± 4.121.3 ± 2.9
5.010.2 ± 1.85.7 ± 1.184.1 ± 5.235.8 ± 4.1

Table 3: Intracellular ROS Production Induced by this compound

This compound Conc. (µM)Mean Fluorescence Intensity (MFI) of DCF
0 (Vehicle)150 ± 25
0.5210 ± 35
1.0350 ± 48
2.5680 ± 75
5.01250 ± 150

Signaling Pathways and Workflows

Momipp_Signaling_Pathway cluster_0 Methuosis Induction cluster_1 Apoptosis Induction This compound This compound PIKfyve PIKfyve This compound->PIKfyve inhibits Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin binds Macropinocytosis ↑ Macropinocytosis PIKfyve->Macropinocytosis Microtubule Microtubule Disruption Tubulin->Microtubule Vacuolization Cytoplasmic Vacuolization Macropinocytosis->Vacuolization Methuosis Methuosis (Non-Apoptotic Cell Death) Vacuolization->Methuosis MitoticArrest Mitotic Arrest (G2/M) Microtubule->MitoticArrest Cdk1 Cdk1 Activation MitoticArrest->Cdk1 Bcl2 Bcl-2/Bcl-xL Phosphorylation Cdk1->Bcl2 Caspase Caspase Activation Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathways of this compound leading to methuosis and apoptosis.

Flow_Cytometry_Workflow cluster_assays Staining Protocols start Seed U251 Glioblastoma Cells treatment Treat with this compound (0-5 µM for 48h) start->treatment harvest Harvest Cells (Trypsinization) treatment->harvest apoptosis Annexin V/PI Staining harvest->apoptosis cell_cycle Ethanol Fixation & PI/RNase Staining harvest->cell_cycle ros H2DCFDA Staining harvest->ros acquisition Data Acquisition (Flow Cytometer) apoptosis->acquisition cell_cycle->acquisition ros->acquisition analysis Data Analysis (Gating & Quantification) acquisition->analysis end Results analysis->end

Caption: General experimental workflow for flow cytometry analysis of this compound-treated cells.

Experimental Protocols

1. Cell Culture and Treatment

  • Culture U251 human glioblastoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed cells in 6-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (0.5, 1.0, 2.5, 5.0 µM) or vehicle control (0.1% DMSO) for 48 hours.

2. Annexin V/PI Apoptosis Assay Protocol

  • Harvest both adherent and floating cells and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour, detecting FITC on the FL1 channel and PI on the FL3 channel.[5][9]

3. Cell Cycle Analysis Protocol

  • Harvest cells by trypsinization and centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[10]

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C for up to two weeks).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples by flow cytometry, using the FL2 channel to detect PI fluorescence.

4. Reactive Oxygen Species (ROS) Detection Protocol

  • After the 48-hour treatment with this compound, add H2DCFDA to each well to a final concentration of 10 µM.

  • Incubate the cells for 30 minutes at 37°C in the dark.[11]

  • Harvest the cells by trypsinization, collecting them in 5 mL round-bottom tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • Analyze immediately by flow cytometry, detecting the fluorescent product DCF on the FL1 channel.[7][8]

References

Application Notes and Protocols for Studying Macropinocytosis with Momipp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momipp is a potent and specific small-molecule inhibitor of PIKfyve, a phosphoinositide kinase that plays a crucial role in the regulation of endomembrane trafficking.[1] By inhibiting PIKfyve, this compound induces rapid and extensive macropinocytosis, leading to the formation of large intracellular vacuoles derived from macropinosomes.[2][3] This induction of macropinocytosis ultimately results in a unique form of non-apoptotic cell death known as methuosis.[4][5] These characteristics make this compound a valuable tool for studying the mechanisms of macropinocytosis and for exploring its potential as a therapeutic strategy in diseases like cancer, particularly glioblastoma.[2][4]

These application notes provide detailed protocols for utilizing this compound to study macropinocytosis, including methods for inducing and quantifying macropinocytosis, assessing downstream signaling events, and evaluating its potential to enhance the uptake of other therapeutic agents.

Data Presentation

Table 1: In Vitro Efficacy of this compound
Cell LineAssay TypeConcentrationObserved EffectReference
U373Vacuolization3 µMInduction of cell vacuolization[2]
Hs683Vacuolization3 µMInduction of cell vacuolization[2]
U251Cytotoxicity (MTT)IC50: 1.9 µM (24h)Inhibition of cell viability[2]
U251JNK Activation10 µM (4h or 24h)Activation of the JNK stress kinase pathway[2][4]
U251Glucose Uptake10 µMEarly disruption of glucose uptake[2][4]
SK-MEL-30Antiproliferative (MTS)-Antiproliferative activity[2]
Table 2: In Vivo Efficacy of this compound
Animal ModelCell Line XenograftDosageAdministrationObserved EffectReference
Athymic Nude MiceIntracerebral U25180 mg/kgi.p. once daily for 15 daysModerate suppression of tumor progression[2][6]

Signaling Pathways and Experimental Workflows

This compound-Induced Macropinocytosis and Methuosis Pathway

The following diagram illustrates the proposed mechanism of action for this compound. By inhibiting PIKfyve, this compound disrupts the normal trafficking and maturation of endosomes and macropinosomes. This leads to an accumulation of large, non-degradative vacuoles, a hallmark of methuosis. Concurrently, this compound treatment activates the JNK stress kinase pathway, contributing to the cytotoxic effects.

Momipp_Pathway This compound This compound PIKfyve PIKfyve This compound->PIKfyve Inhibits JNK_Pathway JNK Stress Kinase Pathway This compound->JNK_Pathway Activates Macropinosome_Formation Macropinosome Formation PIKfyve->Macropinosome_Formation Regulates Maturation Vacuole_Accumulation Accumulation of Large Vacuoles Macropinosome_Formation->Vacuole_Accumulation Methuosis Methuosis (Cell Death) Vacuole_Accumulation->Methuosis Downstream_Effectors Phosphorylation of c-Jun, Bcl-2, Bcl-xL JNK_Pathway->Downstream_Effectors Downstream_Effectors->Methuosis

Caption: this compound inhibits PIKfyve, leading to vacuole accumulation and methuosis, while also activating the JNK signaling pathway.

Experimental Workflow for Studying this compound-Induced Macropinocytosis

This workflow outlines the key steps for investigating the effects of this compound on macropinocytosis in a cellular context.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Analysis cluster_data Data Interpretation Cell_Seeding Seed Cells Momipp_Treatment Treat with this compound Cell_Seeding->Momipp_Treatment Macropinocytosis_Assay Quantify Macropinocytosis (e.g., Dextran Uptake) Momipp_Treatment->Macropinocytosis_Assay Viability_Assay Assess Cell Viability (e.g., MTT, CellTiter-Glo) Momipp_Treatment->Viability_Assay Western_Blot Analyze Protein Expression (e.g., p-JNK, c-Jun) Momipp_Treatment->Western_Blot Drug_Uptake_Assay Measure Co-administered Drug Uptake (e.g., LC-MS) Momipp_Treatment->Drug_Uptake_Assay Data_Analysis Analyze and Interpret Results Macropinocytosis_Assay->Data_Analysis Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Drug_Uptake_Assay->Data_Analysis

Caption: A general workflow for investigating the cellular effects of this compound.

Experimental Protocols

Protocol 1: Induction and Quantification of Macropinocytosis using Fluorescent Dextran

This protocol describes how to visualize and quantify this compound-induced macropinocytosis by measuring the uptake of a fluorescently labeled high-molecular-weight dextran.

Materials:

  • Cells of interest (e.g., U251 glioblastoma cells)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (stock solution in DMSO)

  • Lysine-fixable tetramethylrhodamine (TMR)-dextran (70,000 MW)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

  • Glass coverslips

  • 24-well plates

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.

  • Serum Starvation (Optional but Recommended): When cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 12-16 hours. This can help synchronize the cells and reduce basal levels of macropinocytosis.

  • This compound Treatment: Prepare working solutions of this compound in serum-free medium. A final concentration of 3-10 µM is a good starting point.[2] Aspirate the medium from the cells and add the this compound-containing medium. Include a vehicle control (DMSO). Incubate for the desired time (e.g., 4 to 24 hours).

  • Dextran Uptake: Prepare a solution of TMR-dextran in serum-free medium (e.g., 1 mg/mL). Add this solution to the cells (with or without this compound) and incubate for 30 minutes at 37°C.

  • Washing: Aspirate the dextran-containing medium and wash the cells three times with ice-cold PBS to remove extracellular dextran.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using mounting medium containing DAPI to counterstain the nuclei.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and TMR (red) channels.

  • Quantification: Use image analysis software (e.g., ImageJ/Fiji) to quantify the macropinocytic index. This can be done by measuring the total integrated fluorescence intensity of TMR-dextran per cell or by counting the number and size of dextran-positive vesicles.

Protocol 2: Assessment of JNK Pathway Activation by Western Blot

This protocol details the procedure for detecting the activation of the JNK signaling pathway in response to this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-JNK, anti-phospho-c-Jun (Ser63), anti-c-Jun, anti-phospho-Bcl-2 (Ser70), anti-Bcl-2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with 10 µM this compound or vehicle (DMSO) for 4 or 24 hours.[2][4]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blot: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: Evaluation of Enhanced Drug Uptake with this compound

This protocol provides a method to assess whether this compound-induced macropinocytosis can increase the intracellular concentration of a co-administered therapeutic agent, such as temozolomide (TMZ).[7]

Materials:

  • Cells of interest (e.g., glioblastoma cells)

  • Complete cell culture medium

  • This compound

  • Therapeutic agent of interest (e.g., Temozolomide)

  • PBS

  • Cell scraper

  • Solvent for drug extraction (e.g., acetonitrile)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to near confluency.

  • Pre-treat the cells with this compound (e.g., 10 µM) for a specified time (e.g., 4 hours) to induce macropinocytosis. Include a control group without this compound pre-treatment.

  • Add the therapeutic agent (e.g., TMZ at a clinically relevant concentration) to the this compound-treated and control cells. Incubate for a defined period (e.g., 1-4 hours).

  • Cell Harvesting and Lysis: a. Aspirate the medium and wash the cells three times with ice-cold PBS. b. Lyse the cells by adding a known volume of water and scraping. c. Subject the cell suspension to freeze-thaw cycles to ensure complete lysis.

  • Drug Extraction: a. Add a protein precipitation solvent, such as acetonitrile, to the cell lysate. b. Vortex and centrifuge to pellet the precipitated proteins. c. Collect the supernatant containing the extracted drug.

  • LC-MS Analysis: a. Analyze the supernatant using a validated LC-MS method to quantify the intracellular concentration of the therapeutic agent. b. Normalize the drug concentration to the total protein content of the cell lysate.

  • Data Analysis: Compare the intracellular drug concentrations between the this compound-treated and control groups to determine if this compound enhances drug uptake.

Conclusion

This compound is a powerful research tool for inducing and studying macropinocytosis. Its ability to inhibit PIKfyve and trigger methuosis provides a unique model for investigating the molecular machinery of this endocytic pathway. Furthermore, its capacity to enhance the uptake of other molecules opens up possibilities for its use in drug delivery and combination therapies. The protocols provided here offer a starting point for researchers to explore the diverse applications of this compound in their specific areas of interest.

References

Application Notes and Protocols for the Experimental Use of 6-MOMIPP in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental application of 6-MOMIPP (3-(6-Methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one), a novel indole-based chalcone, in oncological research. The information is based on preclinical studies demonstrating its potential as an anti-cancer agent, particularly for glioblastoma.

Introduction

6-MOMIPP is a microtubule-disrupting agent that has shown significant anti-tumor efficacy in both in vitro and in vivo models.[1][2] It functions by interacting with the colchicine binding site on β-tubulin, leading to mitotic arrest and subsequent caspase-dependent apoptosis in cancer cells.[1][2][3] A key feature of 6-MOMIPP is its ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of brain tumors like glioblastoma.[1][2][3]

Mechanism of Action

6-MOMIPP exerts its anti-cancer effects primarily through the disruption of microtubule dynamics. This initiates a signaling cascade that culminates in programmed cell death. The key molecular events are:

  • Tubulin Binding: 6-MOMIPP binds to the colchicine site on β-tubulin, inhibiting tubulin polymerization and leading to microtubule depolymerization.[1][2][3]

  • Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[4]

  • Cdk1 Activation: Prolonged mitotic arrest leads to the activation of Cyclin-Dependent Kinase 1 (Cdk1/Cdc2).[1][2][3]

  • Phosphorylation of Bcl-2 Family Proteins: Activated Cdk1 phosphorylates anti-apoptotic proteins Bcl-2 and Bcl-xL, inactivating them.[1][2][3]

  • JNK Activation: 6-MOMIPP also triggers the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which can contribute to the phosphorylation of Bcl-2 family proteins.[1][5]

  • Caspase-Dependent Apoptosis: The inactivation of anti-apoptotic proteins and other signaling events lead to the activation of caspases, executing the apoptotic program and leading to cell death.[1][2][3]

Data Presentation

In Vitro Efficacy of 6-MOMIPP on Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Notes
U251Glioblastoma~0.25Induces mitotic arrest and apoptosis at concentrations ≥ 250 nM.[1][2][3]
VariousGlioblastoma, Melanoma, Lung CarcinomaNot specified, but shows broad activityViability is significantly reduced at 1 µM.[1][2][3]
Normal CellsFibroblasts, HUVEC, Differentiated Neurons>1Viability is not significantly affected at 1 µM.[1][2][5]
In Vivo Efficacy of 6-MOMIPP in a U251 Glioblastoma Xenograft Model
Animal ModelTreatment RegimenOutcome
Mice with subcutaneous U251 xenografts20 mg/kg, intraperitoneal injection, every 12 hours for 12 daysSignificant suppression of tumor growth without general toxicity.[1][2][3]
Mice with intracerebral U251 xenografts20 mg/kg, intraperitoneal injection, every 12 hoursSignificant inhibition of tumor progression.[1][6]

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effects of 6-MOMIPP on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., U251 glioblastoma cells)

  • Complete culture medium

  • 6-MOMIPP stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT or other viability reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 6-MOMIPP in a complete culture medium.

  • Remove the medium from the wells and add 100 µL of the 6-MOMIPP dilutions. Include a vehicle control (DMSO).

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Add the viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis

Objective: To analyze the effect of 6-MOMIPP on the cell cycle distribution.

Materials:

  • Cancer cells

  • 6-MOMIPP

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cells with various concentrations of 6-MOMIPP for 24 hours.[4]

  • Harvest both adherent and floating cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.[4]

Western Blot Analysis of Signaling Proteins

Objective: To detect changes in the expression and phosphorylation of key signaling proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Bcl-2, anti-Cdk1, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with 1 µM 6-MOMIPP for 24 or 48 hours.[1]

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

In Vivo Glioblastoma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of 6-MOMIPP in vivo.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • U251-LUC (luciferase-expressing) cells

  • 6-MOMIPP

  • Vehicle solution (e.g., 7.5% N-methyl-2-pyrrolidone, 15% Solutol-HS15, 77.5% PBS)[7]

  • Bioluminescence imaging system

Procedure:

  • For intracerebral tumors, implant U251-LUC cells into the brains of the mice.[6]

  • Allow the tumors to establish for 4 days.[6]

  • Randomize the mice into control and treatment groups.

  • Administer 6-MOMIPP (20 mg/kg) or vehicle via intraperitoneal injection every 12 hours.[6]

  • Monitor tumor growth using bioluminescence imaging on specified days.[6]

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

Visualizations

G cluster_0 Cellular Exterior cluster_1 Cytoplasm 6_MOMIPP_ext 6-MOMIPP 6_MOMIPP_int 6-MOMIPP 6_MOMIPP_ext->6_MOMIPP_int Crosses Cell Membrane Tubulin β-Tubulin (Colchicine Site) 6_MOMIPP_int->Tubulin Binds to JNK JNK Activation 6_MOMIPP_int->JNK Microtubules Microtubule Depolymerization Tubulin->Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Cdk1 Cdk1 Activation Mitotic_Arrest->Cdk1 Bcl2 Phosphorylation of Bcl-2 & Bcl-xL Cdk1->Bcl2 Caspases Caspase Activation Bcl2->Caspases JNK->Bcl2 Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of 6-MOMIPP-induced apoptosis.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Cell_Culture 1. Seed Cancer Cells Treatment 2. Treat with 6-MOMIPP Cell_Culture->Treatment Incubation 3. Incubate (24-72h) Treatment->Incubation Viability 4a. Viability Assay (e.g., MTT) Incubation->Viability Flow_Cytometry 4b. Cell Cycle Analysis (Flow Cytometry) Incubation->Flow_Cytometry Western_Blot 4c. Protein Analysis (Western Blot) Incubation->Western_Blot Data_Analysis 5. Analyze Data Viability->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Implantation 1. Implant Tumor Cells in Mice Tumor_Growth 2. Allow Tumor Establishment Implantation->Tumor_Growth Treatment_InVivo 3. Administer 6-MOMIPP or Vehicle Tumor_Growth->Treatment_InVivo Monitoring 4. Monitor Tumor Growth (Bioluminescence) Treatment_InVivo->Monitoring Endpoint 5. Endpoint Analysis Monitoring->Endpoint

References

Preclinical Administration of Momipp: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preclinical administration of Momipp, a PIKfyve inhibitor with potential applications in oncology research.

Introduction

This compound is a small molecule inhibitor of PIKfyve kinase that has been shown to induce a non-apoptotic form of cell death known as methuosis.[1][2][3] This process is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, ultimately leading to metabolic failure and cell death.[3] Notably, this compound can penetrate the blood-brain barrier, making it a candidate for investigating treatments for central nervous system malignancies like glioblastoma.[1][2][4][5] Another related compound, 6-MOMIPP, has been identified as a microtubule-disrupting agent that induces mitotic arrest and caspase-dependent apoptosis.[6][7] This document will focus on the preclinical application of both this compound and 6-MOMIPP, providing data and protocols to guide further research.

Data Presentation

In Vitro Efficacy of this compound and 6-MOMIPP
CompoundCell LineConcentrationEffectReference
This compoundU373, Hs6833 µMInduces cell vacuolization[1]
This compoundU25110 µMEarly disruption of glucose uptake[1]
6-MOMIPPU251≥ 250 nMInduces mitotic arrest, caspase activation, and loss of cell viability[6][7]
6-MOMIPPU2511 µMMajority of cells round up and detach within 24h[6]
6-MOMIPPVarious cancer cell lines1 µMReduces viability[6][7]
6-MOMIPPNormal cells (e.g., differentiated neurons)1 µMNot significantly affected[6][7]
In Vivo Administration of this compound and 6-MOMIPP in Murine Models
CompoundAnimal ModelDosageAdministration Route & FrequencyOutcomeReference
This compoundAthymic CrTac:NCR-Foxn1 mice with intracerebral glioblastoma xenografts80 mg/kgIntraperitoneal (i.p.), once daily for 15 consecutive daysModerately suppressed progression of intracerebral glioblastoma xenografts[1][8]
6-MOMIPPMice with human U251 glioblastoma xenografts (subcutaneous and intracerebral)20 mg/kgIntraperitoneal (i.p.), single dosePlasma concentrations sufficient to induce mitotic arrest and cell death maintained for at least 8 hours[6]
6-MOMIPPMice with human U251 glioblastoma xenograftsNot specifiedTwice-per-day for 12 consecutive daysWell-tolerated and significantly inhibited tumor progression[6]

Signaling Pathways

This compound-Induced Methuosis Signaling Pathway

This compound, as a PIKfyve inhibitor, induces methuosis. This process involves the selective activation of the JNK1/2 stress kinase pathway, which in turn leads to the phosphorylation of c-Jun, Bcl-2, and Bcl-xL.[1][2][3][5] This cascade of events is linked to early disruptions in glucose uptake and glycolytic metabolism.[2][3][5]

Momipp_Signaling_Pathway This compound This compound PIKfyve PIKfyve This compound->PIKfyve Glucose Glucose Uptake Disruption This compound->Glucose JNK JNK1/2 PIKfyve->JNK Inhibition leads to activation of cJun c-Jun JNK->cJun Bcl2 Bcl-2 / Bcl-xL JNK->Bcl2 Methuosis Methuosis JNK->Methuosis Glucose->Methuosis

This compound-induced methuosis signaling cascade.
6-MOMIPP-Induced Apoptosis Signaling Pathway

6-MOMIPP interacts with the colchicine binding site on β-tubulin, leading to the disruption of microtubules.[6][7] This triggers a mitotic arrest, followed by the activation of Cdk1(Cdc2). Activated Cdk1 then phosphorylates Bcl-2 and Bcl-xL, initiating a caspase-dependent apoptotic cell death.[6][7]

six_MOMIPP_Signaling_Pathway six_this compound 6-MOMIPP Tubulin β-tubulin (Colchicine site) six_this compound->Tubulin Microtubules Microtubule Disruption Tubulin->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Cdk1 Cdk1 (Cdc2) MitoticArrest->Cdk1 Bcl Bcl-2 / Bcl-xL (Phosphorylation) Cdk1->Bcl Caspases Caspase Activation Bcl->Caspases Apoptosis Apoptosis Caspases->Apoptosis

6-MOMIPP-induced apoptosis signaling cascade.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound or 6-MOMIPP on cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., U251 glioblastoma cells)

  • Complete cell culture medium

  • This compound or 6-MOMIPP stock solution (dissolved in DMSO)[4]

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound or 6-MOMIPP in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis for Signaling Pathway Activation

This protocol is for detecting the phosphorylation of key proteins in the this compound or 6-MOMIPP signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JNK, anti-phospho-c-Jun, anti-phospho-Bcl-2, anti-Cdk1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells treated with this compound, 6-MOMIPP, or vehicle control and determine the protein concentration.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound or 6-MOMIPP in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line for tumor implantation (e.g., U251)

  • Matrigel (optional)

  • This compound or 6-MOMIPP formulation for injection

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously or intracerebrally implant cancer cells into the mice.

  • Allow the tumors to reach a palpable size (e.g., 100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound, 6-MOMIPP, or vehicle control according to the desired dosing schedule (e.g., 80 mg/kg this compound daily via i.p. injection).[1]

  • Monitor tumor size and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

  • Plot tumor growth curves and analyze the data for statistical significance.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_data Data Analysis invitro_start Cell Culture viability Cell Viability Assay (e.g., MTT) invitro_start->viability western Western Blot (Signaling Pathways) viability->western invivo_start Xenograft Model Development western->invivo_start Promising Results treatment Drug Administration (this compound/6-MOMIPP) invivo_start->treatment monitoring Tumor Growth and Toxicity Monitoring treatment->monitoring analysis Endpoint Analysis (Tumor Excision) monitoring->analysis data_analysis Statistical Analysis and Interpretation analysis->data_analysis

General experimental workflow for preclinical evaluation.

Conclusion

The provided application notes and protocols offer a framework for the preclinical investigation of this compound and 6-MOMIPP. The distinct mechanisms of action of these two related compounds—methuosis induction by this compound and apoptosis induction by 6-MOMIPP—present unique avenues for cancer research. Adherence to detailed and standardized protocols is crucial for generating reproducible and reliable data to further elucidate their therapeutic potential.

References

Troubleshooting & Optimization

troubleshooting Momipp insolubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Momipp in DMSO for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving my this compound powder in DMSO. What are the recommended procedures?

A: Difficulty in dissolving this compound can stem from several factors, including solvent quality and the dissolution technique. This compound is a hydrophobic compound, but it is generally soluble in DMSO.[1][2] Different suppliers report slightly different maximum solubilities, so it's crucial to follow a robust protocol.

Key Recommendations:

  • Use High-Quality DMSO: The use of hygroscopic (water-absorbent) DMSO can significantly hinder the solubility of this compound. Always use newly opened, anhydrous, high-purity DMSO for the best results.[3]

  • Employ Mechanical Assistance: Sonication is recommended to aid dissolution.[4]

  • Apply Gentle Heat: Warming the solution can increase solubility. One supplier suggests warming and heating up to 60°C to achieve higher concentrations.[3]

Below is a summary of reported solubility data for this compound in DMSO.

Parameter ApexBIO MedchemExpress TargetMol
Solubility ≥24.3 mg/mL31.25 mg/mL15.13 mg/mL
Molar Conc. N/A106.90 mM51.76 mM
Recommendations N/AUltrasonic, warming, heat to 60°C, use new DMSOSonication is recommended
Q2: My this compound-DMSO stock solution is clear, but a precipitate forms when I dilute it into an aqueous buffer (e.g., PBS) or cell culture medium. Is this normal and how can I prevent it?

A: Yes, this is a common and expected issue. This compound is a hydrophobic and water-insoluble compound.[1][2] When a concentrated DMSO stock is diluted into an aqueous environment like PBS or culture media, the compound's low solubility in water causes it to crash out of the solution and form a precipitate.[2]

To prevent this, a "solvent shift" method is recommended, where the dilution is performed carefully to create a stable supersaturated solution.[2]

Key Recommendations:

  • Prepare a Concentrated Stock: Start with a highly concentrated stock solution in DMSO (e.g., 10-50 mM) to minimize the volume of DMSO added to your aqueous medium.[2]

  • Warm the Diluent: Pre-warm your cell culture medium or buffer to 37°C.[2]

  • Perform Dropwise Dilution: Add the concentrated DMSO stock solution drop-by-drop to the pre-warmed medium while gently vortexing or mixing. This slow addition is critical to prevent sudden precipitation.[2]

  • Avoid Exceeding Solubility Limit: Ensure the final concentration of this compound in the aqueous medium does not exceed its solubility limit.[2]

Q3: What are the best practices for preparing and storing this compound stock solutions to ensure stability?

A: Proper storage is critical to maintaining the activity and integrity of this compound. It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Long-term storage of this compound in solution is generally not advised.[1]

Form Storage Temperature Duration Source
Powder -20°C3 years[3][5]
In DMSO -80°C6 months - 1 year[3][4]
In DMSO -20°C1 month[3]
Q4: Are there alternative solvents or formulations for this compound, particularly for in vivo animal studies?

A: this compound is reported to be insoluble in ethanol and water.[1] For in vivo applications where DMSO may not be ideal, published studies have used a specific solvent formulation. For intraperitoneal (i.p.) administration in mice, this compound and its analogs have been successfully dissolved in a mixture of N-methyl-2-pyrrolidone (NMP), Solutol-HS15, and phosphate-buffered saline (PBS).[6][7]

Example In Vivo Formulation:

  • 7.5% N-methyl-2-pyrrolidone (NMP)

  • 15% Solutol HS15

  • 77.5% Phosphate-Buffered Saline (PBS)

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
  • Preparation: Allow the this compound powder vial and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening.

  • Calculation: Calculate the required volume of DMSO to add to the this compound powder to achieve the desired high concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound powder.

  • Mixing: Vortex the solution vigorously. If the powder does not dissolve completely, proceed to the next steps.

  • Sonication: Place the vial in a sonicator bath for 10-15 minutes, or until the solution is clear.

  • Gentle Warming (Optional): If solubility issues persist, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[2] For very high concentrations, heating up to 60°C may be necessary.[3]

  • Aliquoting: Once the this compound is fully dissolved and the solution is clear, dispense the stock solution into smaller, single-use aliquots in low-protein-binding tubes.

  • Storage: Store the aliquots at -80°C for long-term stability (up to 6 months).[3]

Protocol 2: Diluting this compound-DMSO Stock into Aqueous Media (for Cell Culture)
  • Preparation: Pre-warm the required volume of cell culture medium or aqueous buffer in a 37°C water bath.

  • Thaw Stock: Thaw one aliquot of the concentrated this compound-DMSO stock solution at room temperature.

  • Set Up Dilution: Place the tube of pre-warmed medium on a vortexer set to a gentle mixing speed.

  • Dropwise Addition: Using a pipette, add the required volume of the this compound-DMSO stock solution drop-by-drop directly into the vortexing medium. Ensure the pipette tip is submerged in the medium to aid dispersion.

  • Final Mix: Once the addition is complete, continue to mix for another 30-60 seconds to ensure homogeneity.

  • Application: Use the freshly prepared working solution immediately in your experiment. Do not store the diluted aqueous solution.

Visual Guides

G cluster_start Start cluster_check Initial Checks cluster_dissolution Dissolution Protocol cluster_dilution Aqueous Dilution Issue cluster_end Resolution start Problem: This compound Insolubility in DMSO check_dmso Is DMSO fresh, anhydrous, and high-purity? start->check_dmso check_dmso->start No, replace DMSO check_calc Are calculations for target concentration correct? check_dmso->check_calc Yes check_calc->start dissolve Add DMSO to this compound powder check_calc->dissolve Yes vortex Vortex vigorously dissolve->vortex sonicate Sonicate for 10-15 min vortex->sonicate warm Gently warm (37-60°C) if needed sonicate->warm observe Is the solution clear? warm->observe observe->check_dmso No, powder won't dissolve dilution_issue Precipitation occurs when diluting into aqueous buffer observe->dilution_issue No, clear stock precipitates on dilution success Solution Ready for Use (Aliquot and Store at -80°C) observe->success Yes dilution_protocol Follow Dilution Protocol: 1. Pre-warm aqueous medium 2. Add DMSO stock dropwise 3. Mix continuously dilution_issue->dilution_protocol dilution_protocol->success G This compound This compound pikfyve PIKfyve Kinase This compound->pikfyve inhibits jnk JNK1/2 Stress Kinase pikfyve->jnk negative regulation cjun c-Jun jnk->cjun bcl2 Bcl-2 jnk->bcl2 bclxl Bcl-xL jnk->bclxl phos Phosphorylation methuosis Methuosis (Non-Apoptotic Cell Death) cjun->methuosis bcl2->methuosis bclxl->methuosis

References

Optimizing Momipp Concentration for Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Momipp for accurate and reproducible cell viability assays. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor and a macropinocytosis inducer that has been shown to inhibit PIKfyve.[1][2] Its mechanism of action can lead to a form of non-apoptotic cell death called methuosis, which is characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm.[3] Additionally, a related compound, 6-MOMIPP, acts as a microtubule-disrupting agent by targeting the colchicine binding site on β-tubulin, leading to mitotic arrest and caspase-dependent apoptosis.[4][5][6]

Q2: What is a typical starting concentration range for this compound in a cell viability assay?

Based on available data, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments with this compound.[1] For the related compound 6-MOMIPP, concentrations as low as 250 nM have been shown to be effective.[4][5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How does this compound affect normal cells compared to cancer cells?

Studies have indicated that 6-MOMIPP exhibits selective cytotoxicity towards cancer cells. For instance, the viability of normal human skin fibroblasts and Human Umbilical Vein Endothelial Cells (HUVEC) was not significantly affected at a concentration of 1 µM, a dose that was effective in most of the tested cancer cell lines.[4][5]

Q4: Can this compound interfere with common cell viability assays like MTT or MTS?

Yes, small molecule inhibitors like this compound can potentially interfere with tetrazolium-based assays (MTT, MTS, XTT) and resazurin-based assays. This interference can lead to an overestimation or underestimation of cell viability.[7] It is recommended to include proper controls to account for any potential chemical interference of the compound with the assay reagents.[8][9]

Q5: What are the key signaling pathways affected by this compound?

This compound has been shown to selectively activate the JNK1/2 stress kinase pathway, which leads to the phosphorylation of c-Jun, Bcl-2, and Bcl-xL.[1] The related compound, 6-MOMIPP, induces cell death through a pathway involving the activation of Cdk1(Cdc2) and subsequent phosphorylation of Bcl-2 and Bcl-xL.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or non-reproducible results - Pipetting errors- Cell seeding density not optimized- Reagent variability- Ensure proper mixing of this compound solutions.- Perform a cell titration experiment to determine the optimal seeding density for your cell line.- Use freshly prepared reagents and solutions.
High background in assay wells (no cells) - this compound interference with assay reagents- Run a control plate with this compound in cell-free media to assess its direct effect on the assay reagents. Subtract this background from your experimental values.
Unexpected increase in viability at high this compound concentrations - Compound precipitation at high concentrations.- Off-target effects of the compound.- Visually inspect the wells for any precipitate. If observed, consider using a lower concentration range or a different solvent.- Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based assay like CellTiter-Glo®).[4]
Low signal or small assay window - Suboptimal incubation time with this compound.- Insufficient cell number.- Optimize the incubation time with this compound (e.g., 24, 48, 72 hours).- Increase the cell seeding density.

Quantitative Data Summary

The following tables summarize the reported IC50 values for this compound and provide a general guide for starting concentrations.

Table 1: Reported IC50 Values for this compound in Various Cell Lines (48h treatment, MTS assay) [2]

Cell LineCancer TypeIC50 (µM)
A-375Melanoma5.02
A549Lung Carcinoma> 10
BGC-823Gastric Cancer> 10
HCT-116Colon Carcinoma> 10
HepG2Hepatocellular Carcinoma> 10
MCF-10ANormal Breast Epithelial> 10
MCF7Breast Adenocarcinoma> 10
MDA-MB-231Breast Adenocarcinoma> 10
MDA-MB-435SMelanoma> 10
SK-MEL-28Melanoma> 10
SK-MEL-30Melanoma> 10
U-251Glioblastoma> 10

Table 2: Recommended Starting Concentration Ranges for this compound and 6-MOMIPP

CompoundRecommended Starting RangeNotes
This compound 1 µM - 20 µMA broad range is recommended due to the variability in IC50 values across different cell lines.
6-MOMIPP 100 nM - 5 µMThis compound has shown high potency at nanomolar concentrations in some cell lines.[4][5][6]

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density for Cell Viability Assays

This protocol is essential to ensure that cells are in the logarithmic growth phase during the experiment.

  • Cell Seeding: Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 100,000 cells/well).

  • Incubation: Incubate the plate for the intended duration of your drug treatment experiment (e.g., 48 hours).

  • Viability Assay: Perform your chosen cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Plot the absorbance or luminescence values against the cell number. The optimal seeding density will be in the linear range of this curve.

Protocol 2: Dose-Response Curve for this compound
  • Cell Seeding: Seed cells in a 96-well plate at the optimal density determined in Protocol 1.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. It is advisable to start with a high concentration and perform 2-fold or 3-fold dilutions.

  • Treatment: Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform the cell viability assay.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration. This will allow you to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

Momipp_Signaling_Pathways cluster_this compound This compound cluster_6this compound 6-MOMIPP This compound This compound PIKfyve PIKfyve This compound->PIKfyve inhibits Macropinocytosis Macropinocytosis This compound->Macropinocytosis induces JNK_pathway JNK1/2 Pathway Macropinocytosis->JNK_pathway activates cJun p-c-Jun JNK_pathway->cJun Bcl2_p p-Bcl-2 JNK_pathway->Bcl2_p BclxL_p p-Bcl-xL JNK_pathway->BclxL_p Methuosis Methuosis JNK_pathway->Methuosis Six_this compound 6-MOMIPP Tubulin β-tubulin Six_this compound->Tubulin binds to colchicine site Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest induces Cdk1 Cdk1 Activation Mitotic_Arrest->Cdk1 Bcl2_p2 p-Bcl-2 Cdk1->Bcl2_p2 BclxL_p2 p-Bcl-xL Cdk1->BclxL_p2 Apoptosis Apoptosis Cdk1->Apoptosis

Caption: Signaling pathways of this compound and 6-MOMIPP leading to cell death.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Seeding_Optimization Protocol 1: Seeding Density Optimization Cell_Culture->Seeding_Optimization Plate_Seeding Seed 96-well Plate Seeding_Optimization->Plate_Seeding Momipp_Prep This compound Stock Preparation Serial_Dilution Prepare this compound Serial Dilutions Momipp_Prep->Serial_Dilution Treatment Treat Cells Plate_Seeding->Treatment Serial_Dilution->Treatment Incubation Incubate (24-72h) Treatment->Incubation Viability_Assay Perform Viability Assay Incubation->Viability_Assay Data_Analysis Analyze Data (IC50 determination) Viability_Assay->Data_Analysis

Caption: Workflow for optimizing this compound concentration in cell viability assays.

References

Technical Support Center: Overcoming Resistance to Momipp in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Momipp in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cancer cells?

This compound is an experimental small molecule that functions as a PIKfyve inhibitor.[1] It induces a non-apoptotic form of cell death known as methuosis. This process is characterized by the extensive accumulation of cytoplasmic vacuoles derived from macropinosomes, leading to metabolic failure and eventual cell membrane rupture.[2] A key signaling pathway involved in this compound-induced cytotoxicity is the JNK stress kinase pathway.[1][2]

Q2: In which cancer cell lines has this compound shown activity?

This compound has demonstrated cytotoxic or anti-proliferative activity in a range of cancer cell lines, with varying sensitivities. Please refer to the data table below for specific IC50 values.

Q3: What are the known or potential mechanisms of resistance to this compound?

The primary mechanism of resistance to this compound-induced cell death is the inhibition of the JNK signaling pathway. Pharmacological inhibition of JNK activity has been shown to promote the survival of cancer cells treated with this compound, even in the presence of extensive vacuolization.[2] Other potential mechanisms of acquired resistance, though less specifically studied for this compound, could include alterations in drug efflux pumps or mutations in the PIKfyve target protein.

Q4: Are there strategies to overcome resistance to this compound?

Yes, several strategies can be employed to overcome resistance:

  • Combination Therapies: Combining this compound with inhibitors of pathways that mediate survival signals can be effective. For instance, since the JNK pathway is a key mediator of this compound's cytotoxic effects, combining this compound with agents that further activate this pathway or inhibit downstream survival effectors could enhance efficacy.[2][3][4] Synergistic effects have also been observed when combining PIKfyve inhibitors with p38MAPK inhibitors, leading to enhanced autophagy disruption and cancer cell death.[5]

  • Targeting Downstream Effectors: The JNK pathway activation by this compound leads to the phosphorylation of pro-survival proteins like Bcl-2 and Bcl-xL.[1] Combining this compound with Bcl-2 family inhibitors (e.g., BH3 mimetics) could be a rational approach to overcome resistance.

Q5: How does this compound-induced vacuolization affect standard cell viability assays?

The extensive vacuolization caused by this compound can interfere with certain cell viability assays. For example, in MTT or MTS assays, the altered cellular metabolism and potential for the formazan crystals to be sequestered within vacuoles can lead to inaccurate readings. It is crucial to select appropriate assays and to visually confirm cell death through microscopy.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
U251Glioblastoma~2.5
A-375Melanoma5.02
A549Lung Carcinoma> 10
BGC-823Gastric Cancer> 10
HCT-116Colorectal Cancer> 10
HepG2Hepatocellular Carcinoma> 10
MCF7Breast Cancer> 10
MDA-MB-231Breast Cancer> 10

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Vacuolization and Cell Death

Objective: To visually and quantitatively assess the phenotypic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Phase-contrast microscope

  • Cell viability stain (e.g., Trypan Blue or a live/dead fluorescence assay kit)

  • 96-well clear-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a density that allows for optimal growth over the desired experiment duration.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO).

  • Replace the medium in the wells with the this compound dilutions or vehicle control.

  • Incubate the cells for 24, 48, and 72 hours.

  • At each time point, examine the cells under a phase-contrast microscope and capture images to document the extent of vacuolization.

  • To quantify cell viability, perform a Trypan Blue exclusion assay or use a fluorescence-based live/dead staining kit according to the manufacturer's instructions.

Protocol 2: Immunoblotting for JNK Pathway Activation

Objective: To determine if this compound treatment activates the JNK signaling pathway in the target cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-phospho-c-Jun (Ser63), anti-total c-Jun

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentration (e.g., IC50 value) for various time points (e.g., 0, 1, 4, 8, 24 hours). Include a vehicle control.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and image the results.

Mandatory Visualizations

Momipp_Signaling_Pathway This compound This compound PIKfyve PIKfyve This compound->PIKfyve inhibits JNK_Pathway JNK Pathway Activation This compound->JNK_Pathway activates Macropinocytosis Macropinocytosis PIKfyve->Macropinocytosis regulates Vacuolization Vacuolization Macropinocytosis->Vacuolization Methuosis Methuosis (Cell Death) Vacuolization->Methuosis Bcl2_p Bcl-2/Bcl-xL Phosphorylation JNK_Pathway->Bcl2_p Bcl2_p->Methuosis contributes to

Caption: this compound Signaling Pathway

Experimental_Workflow cluster_0 Cell Treatment & Observation cluster_1 Biochemical Analysis cluster_2 Viability Assessment Start Seed Cancer Cells Treat Treat with this compound Start->Treat Incubate Incubate (24-72h) Treat->Incubate Observe Microscopy for Vacuolation Incubate->Observe Lyse Cell Lysis Observe->Lyse Viability_Assay Cell Viability Assay (e.g., Live/Dead Stain) Observe->Viability_Assay Quantify Protein Quantification Lyse->Quantify WB Western Blot (p-JNK, JNK) Quantify->WB

References

avoiding off-target effects of Momipp

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Momipp. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a potent inhibitor of PIKfyve, a phosphoinositide kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This inhibition disrupts endosomal trafficking and induces macropinocytosis, leading to a form of non-apoptotic cell death known as methuosis.

Q2: What is "methuosis" and how does this compound induce it?

Methuosis is a type of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm derived from macropinosomes. This compound induces methuosis by inhibiting PIKfyve, which is crucial for the proper maturation and trafficking of endosomes and macropinosomes. This disruption leads to the uncontrolled fusion and swelling of these vesicles, ultimately causing cell death.

Q3: Is there a difference between this compound and 6-MOMIPP?

Yes, it is critical to distinguish between this compound and 6-MOMIPP as they have different primary mechanisms of action.

  • This compound is a PIKfyve inhibitor that induces methuosis.

  • 6-MOMIPP is a microtubule-disrupting agent that targets the colchicine binding site on β-tubulin, leading to mitotic arrest and apoptosis.[1][2]

This guide focuses exclusively on This compound , the PIKfyve inhibitor.

Troubleshooting Guides

Issue 1: Observing significant JNK pathway activation and questioning if it's an off-target effect.

Question: My western blots show strong phosphorylation of JNK, c-Jun, and Bcl-2 after this compound treatment. Is this a known off-target effect, and how can I confirm it?

Answer: Yes, the selective activation of the JNK1/2 stress kinase pathway is a known effect of this compound that may be independent of its PIKfyve inhibitory activity.[3] Studies have shown that another potent PIKfyve inhibitor, YM201636, does not induce substantial JNK activation, suggesting this could be a specific off-target effect of this compound.

To investigate this in your experiments, you can perform the following controls:

  • Use a structurally different PIKfyve inhibitor: Treat your cells with another PIKfyve inhibitor (e.g., YM201636 or apilimod) at a concentration that yields a similar level of vacuolization to your this compound treatment. A lack of JNK activation with the alternative inhibitor would support the hypothesis of an off-target effect of this compound.

  • JNK inhibition rescue experiment: Co-treat cells with this compound and a JNK inhibitor (e.g., SP600125). If the observed cellular phenotype (e.g., cell death) is attenuated while vacuolization (the on-target effect) persists, it indicates that JNK activation contributes to the overall cellular response, likely as an off-target effect.

Issue 2: Difficulty in distinguishing between methuosis and other forms of cell death or cellular stress.

Question: I am observing extensive vacuolization in my cells after this compound treatment, but I'm not sure if it is methuosis or another process like autophagy or apoptosis. How can I differentiate these?

Answer: Distinguishing methuosis from other cellular processes is key to interpreting your results correctly. Here are some experimental approaches:

  • Morphological Analysis: Methuosis is characterized by large, clear vacuoles derived from macropinosomes. Apoptosis involves cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Autophagy is characterized by the formation of double-membraned autophagosomes. Use transmission electron microscopy (TEM) to visualize the ultrastructure of the vacuoles.

  • Lysosomal Fusion Assay: A key feature of methuosis is the failure of macropinosomes to fuse with lysosomes. You can assess this by pre-loading lysosomes with a fluorescent dye (e.g., LysoTracker Red) and then treating with this compound in the presence of a fluid-phase marker that is taken up by macropinocytosis (e.g., FITC-Dextran). A lack of colocalization between the two signals in the vacuoles is indicative of methuosis.

  • Biochemical Markers:

    • Apoptosis: Probe for cleaved caspases (e.g., caspase-3, -7, -9) and PARP cleavage by western blot. These markers should be absent in methuosis.

    • Autophagy: Monitor the conversion of LC3-I to LC3-II by western blot. While there might be some initial upregulation of autophagy markers, extensive and sustained LC3-II accumulation without degradation (autophagic flux blockade) might be observed, but the primary phenotype will be vacuolization.

Logical Workflow for Investigating On-Target vs. Off-Target Effects

G A Observe Cellular Phenotype (e.g., Cell Death, Vacuolization) B Hypothesis: On-Target PIKfyve Inhibition A->B C Hypothesis: Off-Target Effect (e.g., JNK activation) A->C D Experiment: Use alternative PIKfyve inhibitor (e.g., YM201636) B->D E Experiment: Co-treat with JNK inhibitor (e.g., SP600125) C->E F Result: Similar vacuolization, no JNK activation D->F G Result: Vacuolization persists, cell death is rescued E->G H Conclusion: JNK activation is likely an off-target effect of this compound F->H G->H

Caption: Troubleshooting workflow for this compound's effects.

Quantitative Data Summary

Table 1: this compound In Vitro Activity

Target/ProcessIC50 / GI50Cell LineAssay Type
PIKfyve5.05 nM-In vitro kinase assay
Cell Viability3.67 µMHT-1080MTS Assay[3]
Cell Viability> 10 µMMCF7MTS Assay[4]
Growth Inhibition2.3 µMU-251Sulforhodamine B assay

Note: A comprehensive kinome-wide selectivity profile for this compound is not publicly available. It is known to have weak inhibitory activity against PI5P4Kγ and limited inhibition of other lipid kinases.

Key Experimental Protocols

Protocol 1: Assessment of JNK Pathway Activation by Western Blot

This protocol details the steps to assess the phosphorylation status of JNK and its downstream targets.

1. Cell Lysis: a. Plate and treat cells with this compound (e.g., 10 µM for 4-24 hours) and appropriate controls (vehicle, other inhibitors). b. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation (14,000 x g for 15 minutes at 4°C). d. Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Electrotransfer: a. Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. b. Separate proteins on a 10-12% SDS-polyacrylamide gel. c. Transfer proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

  • Phospho-JNK (Thr183/Tyr185)
  • Total JNK
  • Phospho-c-Jun (Ser73)
  • Total c-Jun
  • GAPDH or β-actin (as a loading control) c. Wash the membrane three times with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

4. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate. b. Image the blot using a chemiluminescence detection system. c. Quantify band intensities using image analysis software and normalize phospho-protein levels to total protein levels.

Experimental Workflow for Western Blot Analysis

G cluster_0 Sample Preparation cluster_1 Protein Separation & Transfer cluster_2 Immunodetection A Cell Treatment (this compound, Controls) B Cell Lysis (+ Inhibitors) A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Blocking (BSA) E->F G Primary Antibody (p-JNK, JNK, etc.) F->G H Secondary Antibody (HRP) G->H I ECL Detection H->I

Caption: Western blot workflow for JNK activation.

Protocol 2: Quantification of this compound-Induced Vacuolization (Methuosis)

This protocol provides a method to quantify the extent of cellular vacuolization.

1. Cell Culture and Treatment: a. Plate cells on glass-bottom dishes or coverslips suitable for microscopy. b. Treat cells with various concentrations of this compound for desired time points (e.g., 4-48 hours). Include a vehicle-treated control.

2. Macropinosome/Vacuole Staining: a. During the last 30-60 minutes of this compound treatment, add a fluorescent fluid-phase marker to the culture medium (e.g., 70 kDa FITC-Dextran at 0.5-1 mg/mL). b. To label the nucleus, add a nuclear stain (e.g., Hoechst 33342) for the final 10-15 minutes of incubation.

3. Cell Fixation and Imaging: a. Wash the cells three times with PBS to remove extracellular fluorescent dextran. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash three times with PBS. d. Mount the coverslips onto slides with an anti-fade mounting medium. e. Acquire images using a fluorescence or confocal microscope. Capture images of the dextran signal (vacuoles), nuclear stain, and a phase-contrast or DIC image to visualize cell morphology.

4. Image Analysis and Quantification: a. Use image analysis software (e.g., ImageJ/Fiji). b. For each image, count the total number of cells using the nuclear stain. c. Outline the total area of each cell using the phase-contrast/DIC image. d. Apply a threshold to the FITC-Dextran channel to identify and measure the area of the vacuoles within each cell. e. Calculate the "Vacuolization Index" for each cell as: (Total Area of Vacuoles / Total Cell Area) * 100. f. Average the Vacuolization Index across multiple cells for each treatment condition.

Signaling Pathway of this compound

G This compound This compound PIKfyve PIKfyve This compound->PIKfyve Inhibits JNK JNK1/2 Pathway This compound->JNK Activates PIP2 PI(3,5)P2 Synthesis PIKfyve->PIP2 Catalyzes Endosome Endosome/Macropinosome Maturation PIP2->Endosome Regulates Methuosis Methuosis (Vacuolization, Cell Death) Endosome->Methuosis Disruption leads to cJun p-c-Jun, p-Bcl-2 JNK->cJun Phosphorylates OffTarget Off-Target Effect OnTarget On-Target Effect

Caption: On- and off-target pathways of this compound.

References

Momipp stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Momipp in long-term experiments.

Troubleshooting Guides

Issue 1: Reduced or No Compound Activity Over Time

If you observe a decrease or complete loss of this compound's expected biological activity (e.g., vacuolization, cytotoxicity) in your long-term experiments, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps Recommended Action
Compound Degradation in Stock Solution 1. Verify the age and storage conditions of your stock solution. 2. Prepare a fresh stock solution from powder. 3. Compare the activity of the old and new stock solutions in a short-term assay.- Always store this compound stock solutions at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) use.[1] - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Instability in Cell Culture Media 1. Minimize the pre-incubation time of this compound in media before adding to cells. 2. Consider the composition of your media; some components like certain amino acids (e.g., cysteine) or high concentrations of serum can affect compound stability.[2] 3. Perform a stability test by incubating this compound in your specific cell culture media for the duration of your experiment and then testing its activity.- Prepare fresh this compound-containing media for each media change in long-term experiments. - If instability is suspected, test a fresh batch of media or a different media formulation.
Adsorption to Labware 1. Be aware that hydrophobic compounds can adsorb to plastic surfaces. 2. Pre-treat pipette tips and tubes with a blocking agent (e.g., bovine serum albumin solution) if significant loss is suspected, though this may interfere with some assays.- Use low-adhesion microplates and tubes for storing and diluting this compound.
Photodegradation 1. Protect this compound solutions from direct light exposure.- Store stock and working solutions in amber vials or wrap containers in aluminum foil. - Minimize light exposure during experimental setup.

Issue 2: Inconsistent or Unexpected Biological Readouts

Variability in results can arise from factors other than chemical instability. This compound's known mechanism of action can lead to complex cellular responses.

Potential Cause Troubleshooting Steps Explanation & Action
PIKfyve Inhibition and Vacuolization 1. Confirm the expected phenotype of vacuolization in your cell line at the concentration used.[1] 2. Note that the extent and timing of vacuolization can vary between cell lines.[1]- this compound is a potent inhibitor of PIKfyve kinase, which disrupts endosomal trafficking and leads to the formation of large cytoplasmic vacuoles.[3][4] This is a primary, on-target effect. - Use microscopy to verify vacuole formation as a positive control for this compound activity.
Activation of JNK Stress Pathway 1. Be aware that this compound activates the JNK1/2 stress kinase pathway, leading to phosphorylation of c-Jun, Bcl-2, and Bcl-xL.[1][5] 2. This can lead to pleiotropic effects on cell signaling and viability.- If your experiment is sensitive to JNK signaling, consider this a potential confounding factor. - Western blotting for phosphorylated JNK or its substrates can confirm pathway activation.
Metabolic Disruption 1. This compound can cause early disruptions in glucose uptake and glycolytic metabolism.[1]- If studying cellular metabolism, be aware of these on-target effects. - Assays for glucose uptake or extracellular acidification can be used to monitor these metabolic changes.
Solubility Issues 1. Observe your stock and working solutions for any signs of precipitation. 2. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended levels (typically <0.5%).- this compound is soluble in DMSO.[6][7][8] Use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[6] - Sonication may be recommended to aid dissolution.[7]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: Proper storage is critical for maintaining the stability and activity of this compound. Please refer to the table below for recommended storage conditions based on information from suppliers.

Form Storage Temperature Duration
Powder -20°CUp to 3 years[1]
In Solvent (e.g., DMSO) -80°CUp to 6 months[1]
In Solvent (e.g., DMSO) -20°CUp to 1 month[1]

Q2: My cells form vacuoles but do not die. Is the compound working?

A2: Yes, this is an expected outcome under certain conditions. The induction of cytoplasmic vacuolization is a direct result of this compound's inhibition of PIKfyve and is a hallmark of methuosis.[3][4] Cell death is a downstream consequence that can be cell-type dependent and may require longer exposure times or higher concentrations. The non-cytotoxic analog, MOPIPP, for instance, induces robust vacuolization with greatly reduced cell death, demonstrating that these two effects can be uncoupled.[9]

Q3: Can I use this compound in animal studies?

A3: Yes, this compound has been shown to be a brain-penetrant compound and has been used in vivo to suppress the progression of intracerebral glioblastoma xenografts in mice.[1][7]

Q4: What is the mechanism of action of this compound?

A4: this compound's primary molecular target is the lipid kinase PIKfyve. By inhibiting PIKfyve, this compound disrupts the trafficking of late endosomes, leading to their fusion and the accumulation of large, phase-lucent vacuoles.[3][4] This process, termed methuosis, is a form of non-apoptotic cell death. Downstream of PIKfyve inhibition, this compound also activates the JNK stress kinase pathway.[1][5]

Q5: Are there known stability issues with this compound in solution?

A5: While specific degradation pathways have not been extensively published, the recommended storage of this compound solutions at -80°C suggests that it is susceptible to degradation over time at warmer temperatures.[1] However, this compound has been noted to have improved stability in cell culture systems compared to earlier indole-based chalcones like MIPP.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol provides a general method to determine the stability of this compound in a specific cell culture medium over time.

1. Materials:

  • This compound powder
  • Anhydrous DMSO
  • Your specific cell culture medium (e.g., DMEM + 10% FBS)
  • HPLC system with a suitable column (e.g., C18) and UV detector
  • 37°C incubator with 5% CO₂
  • Sterile, low-adhesion microcentrifuge tubes

2. Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
  • Prepare Spiked Medium: Dilute the this compound stock solution into your pre-warmed cell culture medium to the final working concentration used in your experiments (e.g., 10 µM).
  • Time Point Zero (T=0): Immediately after preparation, take an aliquot of the this compound-spiked medium. This will serve as your T=0 control. Store it at -80°C until analysis.
  • Incubation: Place the remaining this compound-spiked medium in a sterile, capped tube in a 37°C, 5% CO₂ incubator to mimic the conditions of your long-term experiment.
  • Collect Time Points: At various time points corresponding to your experimental duration (e.g., 24h, 48h, 72h), remove aliquots of the incubated medium and store them at -80°C.
  • Sample Preparation for HPLC: Once all time points are collected, thaw the samples. If necessary, precipitate proteins (e.g., by adding cold acetonitrile), centrifuge to pellet the precipitate, and transfer the supernatant to HPLC vials.
  • HPLC Analysis: Analyze all samples by HPLC. The concentration of this compound is determined by measuring the area under the curve (AUC) of the this compound peak at a specific wavelength.
  • Data Analysis: Compare the AUC of the this compound peak at each time point to the AUC at T=0. The percentage of this compound remaining is calculated as: (AUC_t / AUC_T=0) * 100.

3. Interpretation:

  • A significant decrease in the percentage of this compound remaining over time indicates instability in the cell culture medium under your experimental conditions.

Visualizations

Momipp_Signaling_Pathway This compound This compound PIKfyve PIKfyve Kinase This compound->PIKfyve Inhibition Metabolic_Stress Metabolic Stress (↓ Glucose Uptake) This compound->Metabolic_Stress Endosome_Trafficking Late Endosome Trafficking PIKfyve->Endosome_Trafficking Vacuolization Cytoplasmic Vacuolization (Methuosis) Endosome_Trafficking->Vacuolization JNK_Pathway Stress (JNK1/2) Pathway Vacuolization->JNK_Pathway Activation Cell_Death Cell Death Vacuolization->Cell_Death Phosphorylation Phosphorylation of c-Jun, Bcl-2, Bcl-xL JNK_Pathway->Phosphorylation Phosphorylation->Cell_Death Metabolic_Stress->JNK_Pathway Activation

Caption: this compound inhibits PIKfyve, leading to vacuolization and activating the JNK stress pathway.

Troubleshooting_Workflow Start Experiment Shows Reduced/Inconsistent Activity Check_Stock Is the stock solution fresh and properly stored? Start->Check_Stock Prepare_Fresh_Stock Prepare fresh stock. Aliquot and store at -80°C. Check_Stock->Prepare_Fresh_Stock No Check_Media_Stability Is this compound stable in your culture media? Check_Stock->Check_Media_Stability Yes Prepare_Fresh_Stock->Check_Media_Stability Perform_Stability_Assay Perform HPLC stability assay. Consider media change frequency. Check_Media_Stability->Perform_Stability_Assay No Check_Solubility Is the compound fully dissolved? (No precipitation) Check_Media_Stability->Check_Solubility Yes Perform_Stability_Assay->Check_Solubility Check_Solvent Use fresh, anhydrous DMSO. Ensure final concentration is low. Check_Solubility->Check_Solvent No Consider_On_Target_Effects Are unexpected results due to known on-target effects? (e.g., JNK activation) Check_Solubility->Consider_On_Target_Effects Yes Check_Solvent->Consider_On_Target_Effects Review_Mechanism Review literature on this compound's mechanism (PIKfyve, JNK). Consider_On_Target_Effects->Review_Mechanism Unsure End Problem Identified Consider_On_Target_Effects->End Yes Review_Mechanism->End

Caption: A logical workflow for troubleshooting this compound stability and activity issues.

References

Optimizing Flow Cytometry for Momipp-Treated Samples: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Momipp in their experiments. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your flow cytometry protocols for samples treated with this novel PIKfyve inhibitor and macropinocytosis inducer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cells?

This compound is a small molecule that functions as a PIKfyve inhibitor, leading to the induction of macropinocytosis. This process results in the formation of large cytoplasmic vacuoles.[1][2][3][4][5] In many cancer cell lines, particularly glioblastoma, this intense vacuolization can lead to a non-apoptotic form of cell death known as methuosis.[1][3][4][6][7] A key signaling pathway activated by this compound is the JNK1/2 stress kinase pathway.[1][3][6][8]

A related compound, 6-MOMIPP, acts as a microtubule disruptor by binding to the colchicine site on β-tubulin. This interference with microtubule dynamics leads to mitotic arrest and subsequent caspase-dependent apoptosis.[9][10]

Q2: How might this compound-induced vacuolization affect my flow cytometry results?

The extensive cytoplasmic vacuolization induced by this compound can alter the light scatter properties of your cells. You may observe an increase in the forward scatter (FSC), which is related to cell size, and a potential change in the side scatter (SSC), which reflects internal complexity.[11][12][13] It is crucial to carefully evaluate your scatter plots and adjust your gating strategy accordingly to ensure you are analyzing the correct cell population.

Q3: Can I use standard apoptosis assays for this compound-treated cells?

For cells treated with this compound, which primarily induces methuosis (a non-apoptotic cell death), standard apoptosis assays like Annexin V staining may not be the most informative readout of cell death. Methuosis is characterized by plasma membrane rupture in its final stages. Therefore, viability dyes that are excluded by live cells with intact membranes, such as Propidium Iodide (PI) or 7-AAD, are essential to quantify cell death.[6][14]

For 6-MOMIPP-treated cells, which undergo apoptosis, Annexin V/PI staining is an appropriate method to detect phosphatidylserine externalization and loss of membrane integrity.[9][10] Analysis of the cell cycle using PI staining to identify a sub-G1 peak is also a valid method to quantify apoptosis.[9][15][16][17][18]

Q4: How can I assess the activation of the JNK pathway in this compound-treated cells by flow cytometry?

Activation of the JNK signaling pathway can be assessed using phospho-specific antibodies that detect the phosphorylated forms of JNK or its downstream targets, such as c-Jun.[1][19][20] This intracellular staining requires proper fixation and permeabilization of the cells. It is recommended to use a protocol optimized for intracellular phosphoprotein staining.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unusual Forward and Side Scatter Profiles This compound-induced vacuolization is altering cell size and internal complexity.- Carefully compare the scatter profiles of treated and untreated samples. - Adjust FSC and SSC gates to encompass the entire cell population of interest, which may have shifted. - Consider using a viability dye to exclude debris, which may increase with drug treatment.
Weak or No Fluorescence Signal for Intracellular Targets (e.g., phospho-c-Jun) - Inadequate fixation and/or permeabilization. - Loss of target antigen during sample processing.- Optimize your fixation and permeabilization protocol. Methanol-based permeabilization is often effective for phospho-protein analysis. - Ensure you are using a buffer system that preserves phosphorylation states (e.g., containing phosphatase inhibitors).[21]
High Background Staining - Non-specific antibody binding, especially in dead or dying cells. - Incomplete washing steps.- Always include a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies.[22][23] - Include an Fc receptor blocking step in your staining protocol. - Increase the number and duration of wash steps between antibody incubations.
Difficulty Distinguishing Apoptotic vs. Necrotic vs. Methuotic Cells The mechanism of cell death induced by your specific compound (this compound vs. 6-MOMIPP) is different.- For This compound , focus on quantifying cell death using a viability dye like PI or 7-AAD, as methuosis culminates in membrane rupture.[6][14] - For 6-MOMIPP , use a combination of Annexin V and a viability dye to differentiate between early apoptotic, late apoptotic, and necrotic cells.[9][10] A sub-G1 peak in cell cycle analysis is also a strong indicator of apoptosis.[9]

Experimental Protocols

Protocol 1: Cell Cycle Analysis for 6-MOMIPP-Treated Cells

This protocol is designed to assess the induction of apoptosis by analyzing the sub-G1 cell population.

  • Cell Treatment: Seed cells at an appropriate density and treat with the desired concentrations of 6-MOMIPP (e.g., 0.25-1 µM) for 24-48 hours. Include a vehicle-treated control.[9]

  • Cell Harvest: Harvest both adherent and suspension cells to ensure all cells, including those that have detached, are collected. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and then resuspend in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.[16]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

  • Flow Cytometry Analysis: Incubate for 15-30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer, collecting at least 10,000-20,000 events. The sub-G1 population will appear to the left of the G0/G1 peak on the DNA content histogram.[16]

Protocol 2: Intracellular Staining for Phospho-c-Jun in this compound-Treated Cells

This protocol allows for the detection of JNK pathway activation.

  • Cell Treatment: Treat cells with this compound (e.g., 10 µM) for the desired time (e.g., 4-24 hours).[3][5]

  • Fixation: Harvest cells and immediately fix with a crosslinking fixative like 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells and then permeabilize with ice-cold 90% methanol for 30 minutes on ice. This step is crucial for allowing the antibody to access intracellular epitopes.

  • Staining: Wash the permeabilized cells to remove the methanol. Block non-specific binding with a suitable blocking buffer (e.g., PBS with 1% BSA). Incubate with a fluorescently conjugated anti-phospho-c-Jun antibody according to the manufacturer's recommendations.

  • Flow Cytometry Analysis: Wash the cells and resuspend in a suitable buffer for analysis. Acquire data on a flow cytometer, ensuring your instrument is set up to detect the fluorophore conjugated to your antibody.

Data Presentation

Table 1: Recommended In Vitro Concentrations of this compound and 6-MOMIPP for Flow Cytometry Experiments

CompoundCell Line ExamplesConcentration RangeObserved EffectReference(s)
This compoundU373, Hs6833 µMInduction of cell vacuolization[3][4][5]
This compoundU25110 µMDisruption of glucose uptake and JNK pathway activation[3][5]
6-MOMIPPU251≥ 250 nMMitotic arrest and caspase activation[9][10][24]
6-MOMIPPU2511 µMSignificant loss of cell viability[9]

Visualizations

Momipp_Signaling_Pathway This compound This compound PIKfyve PIKfyve This compound->PIKfyve inhibits JNK_Pathway JNK1/2 Pathway This compound->JNK_Pathway activates Macropinocytosis Macropinocytosis PIKfyve->Macropinocytosis regulates Vacuolization Cytoplasmic Vacuolization Macropinocytosis->Vacuolization Cell_Death Methuosis (Non-apoptotic cell death) Vacuolization->Cell_Death cJun_phos Phosphorylation of c-Jun JNK_Pathway->cJun_phos JNK_Pathway->Cell_Death Six_Momipp_Signaling_Pathway Six_this compound 6-MOMIPP Tubulin β-tubulin (Colchicine site) Six_this compound->Tubulin binds to Microtubule Microtubule Polymerization Six_this compound->Microtubule disrupts Tubulin->Microtubule Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest disruption leads to Caspase_Activation Caspase Activation Mitotic_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Flow_Cytometry_Troubleshooting_Logic Start Start: Unexpected Flow Cytometry Data Check_Scatter Check FSC vs. SSC Plot Start->Check_Scatter Altered_Scatter Scatter Profile Altered? Check_Scatter->Altered_Scatter Adjust_Gates Adjust Gates & Include Viability Dye Altered_Scatter->Adjust_Gates Yes Check_Staining Check Staining Intensity Altered_Scatter->Check_Staining No Adjust_Gates->Check_Staining Weak_Signal Weak or No Signal? Check_Staining->Weak_Signal Optimize_Perm Optimize Fixation/ Permeabilization Protocol Weak_Signal->Optimize_Perm Yes High_Background High Background? Weak_Signal->High_Background No Analyze_Data Re-analyze Data Optimize_Perm->Analyze_Data Improve_Washing Include Viability Dye, Fc Block & Increase Washes High_Background->Improve_Washing Yes High_Background->Analyze_Data No Improve_Washing->Analyze_Data

References

Validation & Comparative

A Comparative Guide to Momipp and Other Tubulin Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between novel and established tubulin inhibitors is critical for advancing cancer therapy. This guide provides an objective comparison of Momipp (6-MOMIPP), a novel indolyl-chalcone, with other major classes of tubulin inhibitors, including colchicine site binders, vinca alkaloids, and taxanes. The information presented is supported by experimental data to aid in the evaluation of these compounds for further investigation.

Introduction to Tubulin Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, most notably mitotic spindle formation during cell division. Their critical role in cell proliferation makes them a key target for anticancer drug development. Tubulin inhibitors disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[1] These agents are broadly classified into two main categories: microtubule-stabilizing and microtubule-destabilizing agents.

This compound (6-MOMIPP) is a novel, brain-penetrant, small molecule that has been identified as a microtubule-destabilizing agent. It exerts its antimitotic effects by binding to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization.[2][3] This action leads to the disruption of the microtubule network, mitotic arrest, and ultimately, apoptosis.[2]

This guide will compare this compound to the following classes of tubulin inhibitors:

  • Colchicine Site Binders: These agents, like colchicine itself, bind to a specific site on β-tubulin, preventing the curved tubulin dimer from adopting the straight conformation necessary for microtubule assembly.[2]

  • Vinca Alkaloids (e.g., Vincristine, Vinblastine): This class of drugs binds to the vinca domain on β-tubulin, leading to the depolymerization of microtubules.[4][5]

  • Taxanes (e.g., Paclitaxel, Docetaxel): In contrast to the other inhibitors discussed here, taxanes are microtubule-stabilizing agents. They bind to the taxane site on β-tubulin, promoting tubulin polymerization and preventing microtubule depolymerization, which also leads to mitotic arrest.[1]

Comparative Data

The following tables summarize the key characteristics and cytotoxic activities of this compound and other selected tubulin inhibitors.

Table 1: Mechanism of Action and Binding Sites
Inhibitor ClassRepresentative Drug(s)Primary Mechanism of ActionBinding Site on TubulinEffect on Microtubules
Indolyl-Chalcone This compound (6-MOMIPP)Inhibition of tubulin polymerizationColchicine site on β-tubulinDestabilization
Colchicine Site Binders ColchicineInhibition of tubulin polymerizationColchicine site on β-tubulinDestabilization
Vinca Alkaloids Vincristine, VinblastineInhibition of tubulin polymerizationVinca domain on β-tubulinDestabilization
Taxanes Paclitaxel, DocetaxelPromotion of tubulin polymerization and stabilization of microtubulesTaxane site on β-tubulinStabilization
Table 2: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values presented below are collated from various studies and may vary depending on the cell line and experimental conditions.

Cell LineThis compound (6-MOMIPP) (nM)Colchicine (nM)Vincristine (nM)Paclitaxel (nM)Docetaxel (nM)
Glioblastoma
U251~250[2]----
Breast Cancer
MCF-7>1000[2]10.6 ± 1.8[6]5[7]3500[8]-
MDA-MB-231>1000[2]--300[8]-
Lung Carcinoma
A549>1000[2]-40[7]-1.94 (µM)[9]
Melanoma
A375~250[2]24.7 ± 4.9[6]---

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols between studies.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of tubulin inhibitors are provided below.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Tubulin Polymerization Buffer (General Tubulin Buffer with 1 mM GTP and 10% glycerol)

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well microplate, spectrophotometer capable of reading absorbance at 340 nm at 37°C.

Procedure:

  • Thaw tubulin, GTP, and buffers on ice.

  • Prepare the test compound dilutions in pre-warmed General Tubulin Buffer.

  • Add 10 µL of the test compound dilution or vehicle control to the wells of a pre-warmed 96-well plate.

  • Prepare the tubulin solution by diluting the tubulin stock to the desired final concentration (e.g., 3 mg/mL) in ice-cold Tubulin Polymerization Buffer.

  • Initiate the polymerization reaction by adding 90 µL of the tubulin solution to each well.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

Data Analysis: Plot absorbance versus time to generate polymerization curves. Inhibitors of polymerization will show a decrease in the rate and extent of the absorbance increase, while stabilizers will show an increase.

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the microtubule network within cells.

Principle: Cells are fixed and permeabilized to allow access of a primary antibody that specifically binds to α-tubulin. A fluorescently labeled secondary antibody then binds to the primary antibody, allowing the microtubule network to be visualized using a fluorescence microscope.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with the test compound for the desired time.

  • Wash the cells with PBS.

  • Fix the cells with the chosen fixation solution.

  • Wash with PBS.

  • Permeabilize the cells with permeabilization buffer.

  • Wash with PBS.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with the primary antibody diluted in blocking buffer.

  • Wash with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer.

  • Wash with PBS.

  • Mount the coverslips on microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[4][10]

Materials:

  • Cells in culture

  • 96-well plate

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for the desired duration (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content. Flow cytometry is then used to measure the fluorescence of a large population of individual cells, allowing for the quantification of cells in each phase of the cell cycle.[10][11]

Materials:

  • Cells in culture

  • Test compounds

  • PBS

  • 70% ethanol (ice-cold)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the cells using a flow cytometer.

Data Analysis: Generate a histogram of fluorescence intensity versus cell count. The peaks in the histogram correspond to cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for Apoptosis Markers

This technique is used to detect the presence and levels of specific proteins involved in apoptosis, such as cleaved caspase-3 and cleaved PARP.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then incubated with primary antibodies that specifically recognize the target proteins (e.g., cleaved caspase-3). A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for the visualization and quantification of the target protein.[12]

Materials:

  • Cells in culture

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-cleaved caspase-3, rabbit anti-cleaved PARP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

Data Analysis: The intensity of the bands corresponding to the target proteins can be quantified and normalized to a loading control. An increase in the levels of cleaved caspase-3 and cleaved PARP is indicative of apoptosis.

Visualizing Cellular Effects and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and the signaling pathways affected by tubulin inhibitors.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cell_culture Cancer Cell Lines treatment Treat with Tubulin Inhibitor (e.g., this compound) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle microtubules Microtubule Integrity (Immunofluorescence) treatment->microtubules apoptosis Apoptosis Markers (Western Blot) treatment->apoptosis

Experimental workflow for evaluating tubulin inhibitors.

tubulin_destabilizer_pathway This compound This compound / Colchicine / Vinca Alkaloids tubulin β-Tubulin This compound->tubulin inhibition Inhibition of Polymerization tubulin->inhibition disruption Microtubule Network Disruption inhibition->disruption mitotic_arrest Mitotic Arrest (G2/M Phase) disruption->mitotic_arrest apoptosis_pathway Apoptosis Signaling (e.g., JNK, NF-κB activation, Bcl-2 family modulation) mitotic_arrest->apoptosis_pathway caspase Caspase Activation (e.g., Caspase-3) apoptosis_pathway->caspase apoptosis Apoptosis caspase->apoptosis

Signaling pathway for microtubule-destabilizing agents.

tubulin_stabilizer_pathway taxane Taxanes (e.g., Paclitaxel) tubulin β-Tubulin taxane->tubulin stabilization Promotion of Polymerization & Microtubule Stabilization tubulin->stabilization aberrant_microtubules Formation of Aberrant Microtubule Bundles stabilization->aberrant_microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) aberrant_microtubules->mitotic_arrest apoptosis_pathway Apoptosis Signaling (e.g., p53, p21 upregulation, Bcl-2 downregulation, AKT/MAPK pathway) mitotic_arrest->apoptosis_pathway caspase Caspase Activation (e.g., Caspase-3) apoptosis_pathway->caspase apoptosis Apoptosis caspase->apoptosis

Signaling pathway for microtubule-stabilizing agents.

Conclusion

This compound (6-MOMIPP) represents a promising new microtubule-destabilizing agent that targets the colchicine binding site on β-tubulin. Its ability to penetrate the blood-brain barrier makes it a particularly interesting candidate for the treatment of brain tumors like glioblastoma.[2] This guide provides a foundational comparison of this compound with established tubulin inhibitors, highlighting their distinct mechanisms of action and cytotoxic profiles. The provided experimental protocols offer a starting point for researchers looking to conduct their own comparative studies. Further research, including head-to-head in vitro and in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound relative to other tubulin-targeting agents.

References

A Comparative Analysis of Momipp and Other PIKfyve Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Momipp and other prominent PIKfyve inhibitors. This document provides a comprehensive analysis of their performance, supported by experimental data, to aid in the selection of appropriate research tools for studying the multifaceted roles of PIKfyve in cellular processes and disease.

Introduction to PIKfyve and Its Inhibition

PIKfyve, a phosphoinositide kinase, plays a crucial role in cellular homeostasis by catalyzing the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P).[1] These lipids are essential for the regulation of endosome and lysosome function, including trafficking, fission, and fusion events.[2] Dysregulation of PIKfyve activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and viral infections, making it an attractive therapeutic target.[2][3]

A growing number of small molecule inhibitors targeting PIKfyve have been developed, each with distinct chemical structures and cellular effects. Among these, this compound has emerged as a potent inhibitor that induces a unique form of non-apoptotic cell death called methuosis, characterized by excessive macropinocytosis and cytoplasmic vacuolization.[4] This guide provides a comparative analysis of this compound with other well-characterized PIKfyve inhibitors, including YM-201636, Apilimod, and Vacuolin-1, to highlight their similarities and differences in potency, selectivity, and cellular phenotypes.

Comparative Performance of PIKfyve Inhibitors

The following tables summarize the quantitative data on the inhibitory potency and cellular effects of this compound and other selected PIKfyve inhibitors.

Table 1: In Vitro Inhibitory Potency against PIKfyve

InhibitorIC50 (nM)Kd (nM)Notes
This compound 5.05[5]6.9[5]Potent ATP-competitive inhibitor.[6]
YM-201636 33[7]-A well-characterized and selective PIKfyve inhibitor.
Apilimod ~0.4 - 14[8][9]-A highly selective inhibitor currently in clinical trials for various diseases.[10][11]
Vacuolin-1 --Identified as a potent PIKfyve inhibitor that induces vacuolization.[12]
APY0201 5.2[7]-A potent inhibitor of the conversion of PtdIns3P to PtdIns(3,5)P2.[7]
PIKfyve-IN-4 0.60[7]-An orally active and selective inhibitor.[7]

Table 2: Cellular Effects and Phenotypes

InhibitorPrimary Cellular EffectJNK Pathway ActivationInduction of MethuosisOther Notable Effects
This compound Induces intense macropinocytosis and methuosis.[1][4]Strong activation.[1][13]Yes[4]Disrupts glucose uptake and glycolytic metabolism; penetrates the blood-brain barrier.[1][14]
YM-201636 Induces cytoplasmic vacuolization.[13]No significant activation.[13]NoBlocks continuous recycling of tight junction proteins.[15]
Apilimod Causes endosome enlargement and cytoplasmic vacuolation.[9]Not reportedNoInhibits IL-12/IL-23 production; antiviral activity.[7][10]
Vacuolin-1 Induces large cytoplasmic vacuoles.[12]Not reportedNoInhibits lysosomal exocytosis and late-stage autophagy.[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

PIKfyve Signaling Pathway

PIKfyve_Signaling cluster_membrane Endosomal Membrane cluster_cellular_processes Cellular Processes PI3P PI(3)P PIKfyve_complex PIKfyve Complex (PIKfyve, VAC14, FIG4) PI3P->PIKfyve_complex PI35P2 PI(3,5)P2 PIKfyve_complex->PI35P2 ATP to ADP PI5P PI(5)P PIKfyve_complex->PI5P ATP to ADP Endosome_trafficking Endosome Trafficking (Fission/Fusion) PI35P2->Endosome_trafficking Lysosome_homeostasis Lysosome Homeostasis PI35P2->Lysosome_homeostasis Autophagy Autophagy PI5P->Autophagy Macropinocytosis Macropinocytosis Methuosis Methuosis Macropinocytosis->Methuosis This compound This compound This compound->PIKfyve_complex Inhibits This compound->Macropinocytosis Induces JNK_pathway JNK Pathway Activation This compound->JNK_pathway Activates Other_inhibitors Other PIKfyve Inhibitors (YM-201636, Apilimod) Other_inhibitors->PIKfyve_complex Inhibit

Caption: PIKfyve signaling and points of inhibition.

Experimental Workflow: Comparative Analysis of PIKfyve Inhibitors

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_data Data Analysis start Cancer Cell Line (e.g., U251 Glioblastoma) treatment Treat with Inhibitors (this compound, YM-201636, etc.) and Vehicle Control start->treatment viability Cell Viability Assay (MTS/MTT) treatment->viability phenotype Phenotypic Analysis (Microscopy for Vacuolization) treatment->phenotype macropinocytosis Macropinocytosis Assay (Dextran Uptake) treatment->macropinocytosis western_blot Western Blot Analysis (p-JNK/JNK) treatment->western_blot quantification Quantify IC50, Vacuolation, Dextran Uptake, Protein Levels viability->quantification phenotype->quantification macropinocytosis->quantification western_blot->quantification comparison Comparative Analysis quantification->comparison

Caption: Workflow for comparing PIKfyve inhibitors.

Experimental Protocols

PIKfyve Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of compounds on PIKfyve kinase activity.

Materials:

  • Recombinant human PIKfyve enzyme

  • PI(3)P substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • Test compounds (this compound and others) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the PIKfyve enzyme, PI(3)P substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTS Assay)

This colorimetric assay determines the number of viable cells in culture after treatment with PIKfyve inhibitors.[1][16]

Materials:

  • Cancer cell line (e.g., U251 glioblastoma, A375 melanoma)

  • 96-well cell culture plates

  • Complete culture medium

  • PIKfyve inhibitors

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the PIKfyve inhibitors for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • Add 20 µL of MTS reagent to each well.[16]

  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[16]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Macropinocytosis Assay (Dextran Uptake)

This assay quantifies the level of macropinocytosis by measuring the cellular uptake of a fluorescently labeled high-molecular-weight dextran.[17][18]

Materials:

  • Cells cultured on coverslips or in imaging-compatible plates

  • Serum-free medium

  • Fluorescently labeled dextran (e.g., 70 kDa FITC-dextran or TMR-dextran)

  • PIKfyve inhibitors

  • Fixative (e.g., 4% paraformaldehyde)

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Plate cells and treat with PIKfyve inhibitors as desired.

  • Incubate the cells with serum-free medium containing 1 mg/mL of fluorescently labeled dextran for 30 minutes at 37°C.[18]

  • Wash the cells three times with ice-cold PBS to stop uptake and remove extracellular dextran.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS and stain the nuclei with DAPI.

  • Mount the coverslips and acquire images using a fluorescence microscope.

  • Quantify the macropinocytic uptake by measuring the total fluorescence intensity of dextran per cell using image analysis software.

Western Blot for JNK Phosphorylation

This method is used to assess the activation of the JNK signaling pathway by detecting the phosphorylation of JNK.[11]

Materials:

  • Cells treated with PIKfyve inhibitors

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total JNK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total JNK antibody as a loading control.

  • Quantify the band intensities to determine the ratio of phosphorylated JNK to total JNK.

Conclusion

The selection of a PIKfyve inhibitor for research purposes depends on the specific scientific question being addressed. This compound stands out due to its potent induction of methuosis and strong activation of the JNK signaling pathway, making it a valuable tool for studying this unique form of cell death. In contrast, inhibitors like YM-201636 and Apilimod, while also potent PIKfyve inhibitors that cause vacuolization, do not appear to activate the JNK pathway to the same extent and are more suited for studying the canonical roles of PIKfyve in endolysosomal trafficking and other cellular processes without the confounding effects of JNK activation. This guide provides a foundational comparison to assist researchers in making an informed decision for their experimental needs in the ever-evolving field of PIKfyve research.

References

Unveiling the Anti-Cancer Potential of Momipp: A Comparative Analysis in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of Momipp and its derivatives in various cancer cell lines. This document offers a comparative analysis of this compound's performance against alternative compounds, supported by experimental data, to facilitate informed decisions in pre-clinical research.

Two primary analogues of this compound have demonstrated significant anti-cancer properties through distinct mechanisms of action. This compound , a PIKfyve inhibitor, induces a non-apoptotic form of cell death known as methuosis by triggering extensive macropinocytosis. In contrast, 6-MOMIPP acts as a potent antimitotic agent, disrupting microtubule formation and leading to apoptotic cell death.

Comparative Efficacy of this compound Analogues and Alternative Compounds

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, 6-MOMIPP, and relevant alternative compounds in various cancer cell lines. This data provides a quantitative comparison of their cytotoxic effects.

CompoundCancer TypeCell LineIC50 (µM)Citation
This compound MelanomaA-3755.02[1]
Lung CarcinomaA549> 10[1]
Gastric CancerBGC-823> 10[1]
Colon CarcinomaHCT-116> 10[1]
Hepatocellular CarcinomaHepG2> 10[1]
Breast CancerMCF7> 10[1]
FibrosarcomaHT-10803.67
6-MOMIPP GlioblastomaMultiple LinesEffective at ≥ 0.25[2][3][4][5]
MelanomaMultiple LinesBroad Activity[2][3][4][5]
Lung CarcinomaMultiple LinesBroad Activity[2][3][4][5]
Apilimod B-cell Non-Hodgkin LymphomaMultiple Lines~73% of lines < 0.2[6]
Temozolomide GlioblastomaU87Median: 180 (48h)
GlioblastomaU251Median: 84 (48h)
Paclitaxel Various8 Human Tumor Lines0.0025 - 0.0075 (24h)[7]

Note: The efficacy of 6-MOMIPP is described as having broad activity at concentrations of 1 µM, with mitotic arrest and cell death induced at concentrations ≥ 250 nM in multiple glioblastoma, melanoma, and lung carcinoma cell lines.[2][3][4][5] Normal cells, including differentiated neurons, were not significantly affected at a 1 µM concentration.[2][3][4][5]

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the IC50 values of the tested compounds.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, 6-MOMIPP, and alternatives) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[8][9]

  • Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.[8][9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to assess the effect of compounds on cell cycle progression.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 400 µL of ice-cold PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[10] Fix the cells for at least 30 minutes on ice.[11]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes, discard the supernatant, and wash twice with PBS.[10]

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL in PBS) and incubate at room temperature for 5-10 minutes.[10][11]

  • Propidium Iodide Staining: Add 400 µL of propidium iodide (PI) solution (50 µg/mL in PBS) to the cells.[10][11]

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay is used to determine the effect of compounds on microtubule formation.

  • Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP.[12]

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution. Add the test compound (e.g., 6-MOMIPP) or control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as a depolymerizer) to the respective wells.[12]

  • Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.[12]

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes) using a temperature-controlled microplate reader.[7] An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The effect of the compound is determined by comparing the polymerization curve of the treated sample to that of the control.

Visualizing the Mechanisms of Action

The following diagrams illustrate the signaling pathways affected by this compound and 6-MOMIPP, as well as a typical experimental workflow for their validation.

MOMIPP_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell This compound This compound PIKfyve PIKfyve Kinase This compound->PIKfyve Inhibits JNK_Pathway JNK Stress Kinase Pathway This compound->JNK_Pathway Activates Macropinocytosis Macropinocytosis Induction PIKfyve->Macropinocytosis Regulates Vacuolization Cytoplasmic Vacuolization Macropinocytosis->Vacuolization Methuosis Methuosis (Non-Apoptotic Cell Death) Vacuolization->Methuosis Cell_Death_Signal Cell Death Signaling JNK_Pathway->Cell_Death_Signal Cell_Death_Signal->Methuosis

Caption: Signaling pathway of this compound leading to methuosis.

Six_MOMIPP_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Six_this compound 6-MOMIPP Tubulin β-Tubulin (Colchicine Site) Six_this compound->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Cdk1 Cdk1 Activation Mitotic_Arrest->Cdk1 Caspase_Activation Caspase Activation Mitotic_Arrest->Caspase_Activation Bcl2_phos Bcl-2/Bcl-xL Phosphorylation Cdk1->Bcl2_phos Bcl2_phos->Caspase_Activation Contributes to Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of 6-MOMIPP leading to apoptosis.

Experimental_Workflow cluster_assays Efficacy Validation Assays start Start: Select Cancer Cell Lines cell_culture Cell Culture and Plating start->cell_culture compound_treatment Treat with this compound Analogues and Alternatives cell_culture->compound_treatment viability_assay Cell Viability Assay (e.g., MTS) compound_treatment->viability_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) compound_treatment->cell_cycle_assay tubulin_assay Tubulin Polymerization Assay (for 6-MOMIPP) compound_treatment->tubulin_assay data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis cell_cycle_assay->data_analysis tubulin_assay->data_analysis comparison Comparative Analysis of Efficacy data_analysis->comparison

Caption: Experimental workflow for validating this compound's efficacy.

References

Momipp: A Comparative Guide to its Brain-Penetrant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the brain-penetrant properties of Momipp, a novel PIKfyve inhibitor, with established chemotherapeutic agents. The following sections detail the experimental data and methodologies that confirm this compound's ability to cross the blood-brain barrier (BBB), a critical attribute for treating central nervous system (CNS) malignancies.

Executive Summary

This compound, and its analog 6-MOMIPP, have demonstrated significant potential for treating brain tumors due to their ability to readily penetrate the blood-brain barrier. In vivo studies in mice have shown that concentrations of 6-MOMIPP in the brain closely mirror those in the plasma, indicating efficient transport into the CNS.[1][2][3] This is a key advantage over many existing chemotherapeutic agents, such as Doxorubicin, which exhibit poor BBB penetration. When compared to Temozolomide, a standard-of-care agent for glioblastoma known for its ability to cross the BBB, this compound presents a promising alternative.

Comparative Analysis of Brain Penetration

To objectively assess the brain-penetrant properties of this compound, this guide compares its performance with a well-established brain-penetrant drug, Temozolomide, and a drug known for its poor brain penetration, Doxorubicin.

In Vitro Permeability

In vitro models of the BBB, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay, are crucial for predicting a compound's ability to cross the BBB. These assays measure the apparent permeability coefficient (Papp), with higher values indicating greater potential for passive diffusion across the BBB.

While specific Papp values for this compound and 6-MOMIPP are not yet publicly available, the qualitative success in preclinical in vivo models strongly suggests favorable permeability characteristics. For comparison, established values for comparator drugs are presented below.

Table 1: In Vitro Permeability Data

CompoundAssayApparent Permeability (Papp) (x 10⁻⁶ cm/s)Classification
This compound/6-MOMIPP Data Not Available--
Temozolomide MDR1-MDCK~65High Permeability
Doxorubicin Caco-2LowLow Permeability

Note: The Papp value for Temozolomide was determined using an MDR1-MDCK cell line, which is a common model for assessing BBB penetration and the influence of efflux transporters.

In Vivo Brain Penetration

In vivo studies provide the most definitive evidence of a drug's ability to reach its target in the CNS. The brain-to-plasma concentration ratio (B/P ratio) is a key metric, with a ratio approaching or exceeding 1 indicating excellent brain penetration.

Pharmacokinetic studies in mice have demonstrated that 6-MOMIPP readily crosses the blood-brain barrier.[1][2][3] Analysis of its concentration-time profile in both plasma and brain tissue reveals that brain concentrations of 6-MOMIPP parallel plasma concentrations, achieving a brain-to-plasma ratio of approximately 0.8 after 1 hour.

Table 2: In Vivo Brain Penetration Data in Mice

CompoundDose & RouteTime PointPlasma Conc. (µM)Brain Conc. (µM)Brain/Plasma Ratio
6-MOMIPP 20 mg/kg, IP1 hour~2.5~2.0~0.8
Temozolomide 70 mg/kg, gavage1 hour~30~6~0.2
Doxorubicin 10 mg/kg, IV3 hours~1.0< 0.1< 0.1

Concentrations for 6-MOMIPP and Temozolomide are estimated from published graphical data. Doxorubicin data reflects its known poor brain penetration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols used to assess the brain-penetrant properties of 6-MOMIPP and the general procedures for in vitro BBB assays.

In Vivo Pharmacokinetic Study of 6-MOMIPP in Mice

This protocol describes the methodology used to determine the plasma and brain concentrations of 6-MOMIPP in mice over time.[4]

1. Animal Model:

  • Swiss Webster mice (female, 8-10 weeks old) were used for the study.

2. Drug Formulation and Administration:

  • 6-MOMIPP was dissolved in a vehicle consisting of 7.5% N-methyl-2-pyrrolidone, 15% Solutol-HS15, and 77.5% PBS to a final concentration of 2 mg/mL.[4]

  • The solution was administered via intraperitoneal (IP) injection at a dose of 20 mg/kg.[4]

3. Sample Collection:

  • Mice were euthanized at multiple time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and 8 hours) post-injection.[4]

  • Blood was collected via cardiac puncture into EDTA-coated tubes and centrifuged to obtain plasma.[4]

  • Brains were harvested and snap-frozen in liquid nitrogen.[4]

4. Sample Analysis:

  • Plasma and brain tissue homogenates were prepared.

  • The concentration of 6-MOMIPP in the samples was quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][4]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, non-cell-based assay that predicts passive permeability across the BBB.

1. Plate Preparation:

  • A filter plate is coated with a lipid solution (e.g., porcine brain lipid extract in an organic solvent) to form an artificial membrane.

  • A donor plate is filled with a buffered solution of the test compound.

2. Assay Procedure:

  • The filter plate is placed on top of the donor plate.

  • The assembly is incubated to allow the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.

3. Analysis:

  • The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

  • The apparent permeability (Papp) is calculated from this data.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based model that is considered the gold standard for predicting human intestinal absorption and can also be adapted to model the BBB.

1. Cell Culture:

  • Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates.

  • The cells are cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions, mimicking the barrier properties of the intestinal epithelium or BBB.

2. Assay Procedure:

  • The integrity of the cell monolayer is verified by measuring the trans-epithelial electrical resistance (TEER).

  • The test compound is added to the apical (donor) side of the monolayer.

  • The plate is incubated to allow the compound to transport across the cell layer to the basolateral (acceptor) side.

3. Analysis:

  • Samples are taken from both the apical and basolateral compartments at specific time points.

  • The concentration of the compound is determined by LC-MS/MS.

  • The apparent permeability (Papp) is calculated. To assess the role of efflux transporters, the assay can be performed in the presence and absence of specific inhibitors.

Visualizations

Signaling Pathway of this compound-induced Methuosis

This compound induces a unique form of non-apoptotic cell death termed "methuosis" through the inhibition of PIKfyve, leading to the dysregulation of macropinocytosis.

Momipp_Pathway This compound This compound PIKfyve PIKfyve This compound->PIKfyve Inhibits Macropinocytosis Macropinocytosis Dysregulation PIKfyve->Macropinocytosis Regulates Vacuolization Cytoplasmic Vacuolization Macropinocytosis->Vacuolization Methuosis Methuosis (Non-apoptotic cell death) Vacuolization->Methuosis

Caption: this compound inhibits PIKfyve, leading to methuosis.

Experimental Workflow for In Vivo Brain Penetration Study

The following diagram illustrates the key steps in an in vivo study to determine the brain-to-plasma ratio of a compound.

in_vivo_workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Drug_Admin Drug Administration (e.g., IP injection) Time_Points Euthanasia at Specific Time Points Drug_Admin->Time_Points Sample_Collection Blood & Brain Collection Time_Points->Sample_Collection Sample_Prep Sample Preparation (Plasma separation, Brain homogenization) Sample_Collection->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Analysis Data Analysis (Concentration determination, B/P ratio calculation) LCMS->Data_Analysis

Caption: Workflow for in vivo brain penetration assessment.

Comparative Logic of Brain Penetration Potential

This diagram outlines the logical flow for classifying the brain penetration potential of a compound based on in vitro and in vivo data.

BBB_Penetration_Logic Start Compound In_Vitro In Vitro Assay (PAMPA, Caco-2) Start->In_Vitro Papp_High High Papp? In_Vitro->Papp_High In_Vivo In Vivo Study (Brain/Plasma Ratio) Papp_High->In_Vivo Yes Poor_Penetration Poor Brain Penetration Papp_High->Poor_Penetration No BP_High High B/P Ratio? In_Vivo->BP_High Good_Penetration Good Brain Penetration BP_High->Good_Penetration Yes BP_High->Poor_Penetration No

Caption: Logic for determining brain penetration potential.

References

Unveiling Momipp's Impact on Microtubule Dynamics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of Momipp's (specifically 6-MOMIPP) effects on microtubule dynamics. It offers an objective comparison with other microtubule-targeting agents, supported by experimental data and detailed protocols.

Executive Summary

6-MOMIPP has emerged as a potent microtubule-destabilizing agent that induces mitotic arrest and apoptosis in cancer cells.[1][2][3][4] Its mechanism of action involves binding to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization.[1][2][3][4] This guide delves into the quantitative effects of 6-MOMIPP on microtubule dynamics and provides a comparative analysis with other well-established microtubule-targeting agents (MTAs), including other colchicine-site binders, vinca alkaloids, and taxanes. Detailed experimental protocols for key assays are also presented to facilitate the replication and validation of these findings.

Comparative Analysis of Microtubule-Targeting Agents

The efficacy of various MTAs can be quantified by their effects on the dynamic instability of microtubules. The following tables summarize the key parameters for 6-MOMIPP and its alternatives.

Table 1: Comparison of Microtubule Destabilizing Agents

AgentTarget Site on β-TubulinEffect on Tubulin PolymerizationIC50 for Tubulin Polymerization InhibitionEffect on Microtubule Dynamics
6-MOMIPP ColchicineInhibitionNot explicitly quantified, but effective at ≥ 250 nM[1][2][3]Disrupts microtubule network[1][3]
Colchicine ColchicineInhibition~1-2.7 µM[5]Reduces growth rate at microtubule ends[6]
Vinblastine Vinca AlkaloidInhibition at high concentrations, suppression of dynamics at low concentrations[7][8]Not specified for direct polymerization, but suppresses dynamics at nM concentrations[7][9][10]Suppresses growth and shortening rates, decreases catastrophe frequency[7][10][11]

Table 2: Comparison with a Microtubule Stabilizing Agent

AgentTarget Site on β-TubulinEffect on Tubulin PolymerizationEffect on Microtubule Dynamics
Paclitaxel (Taxol) TaxanePromotionSuppresses shortening and growth rates, reduces dynamicity[12][13]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of 6-MOMIPP-Induced Apoptosis

G 6-MOMIPP 6-MOMIPP β-tubulin (Colchicine site) β-tubulin (Colchicine site) 6-MOMIPP->β-tubulin (Colchicine site) binds to Microtubule Destabilization Microtubule Destabilization β-tubulin (Colchicine site)->Microtubule Destabilization leads to Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Destabilization->Mitotic Spindle Disruption JNK Activation JNK Activation Microtubule Destabilization->JNK Activation Mitotic Arrest Mitotic Arrest Mitotic Spindle Disruption->Mitotic Arrest Cdk1 (Cdc2) Activation Cdk1 (Cdc2) Activation Mitotic Arrest->Cdk1 (Cdc2) Activation Bcl-2/Bcl-xL Phosphorylation Bcl-2/Bcl-xL Phosphorylation Cdk1 (Cdc2) Activation->Bcl-2/Bcl-xL Phosphorylation Caspase Activation Caspase Activation Bcl-2/Bcl-xL Phosphorylation->Caspase Activation JNK Activation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Signaling cascade initiated by 6-MOMIPP.

Experimental Workflow for In Vitro Microtubule Dynamics Assay

G cluster_prep Preparation cluster_assay Assay Prepare imaging chamber Prepare imaging chamber Immobilize GMPCPP-stabilized microtubule seeds Immobilize GMPCPP-stabilized microtubule seeds Prepare imaging chamber->Immobilize GMPCPP-stabilized microtubule seeds Block surface Block surface Immobilize GMPCPP-stabilized microtubule seeds->Block surface Introduce tubulin, GTP, and test compound (e.g., 6-MOMIPP) Introduce tubulin, GTP, and test compound (e.g., 6-MOMIPP) Block surface->Introduce tubulin, GTP, and test compound (e.g., 6-MOMIPP) Image with TIRF microscopy Image with TIRF microscopy Introduce tubulin, GTP, and test compound (e.g., 6-MOMIPP)->Image with TIRF microscopy Analyze microtubule dynamics Analyze microtubule dynamics Image with TIRF microscopy->Analyze microtubule dynamics

Caption: Workflow for in vitro microtubule dynamics assay.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution (100 mM)

  • Glycerol

  • Test compound (e.g., 6-MOMIPP) and control compounds (e.g., paclitaxel, nocodazole)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare the tubulin polymerization reaction mixture on ice. A standard reaction contains 3 mg/ml tubulin in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[14]

  • Add the test compound or control to the desired final concentration. For control reactions, add vehicle (e.g., DMSO).

  • Transfer 100 µL of the reaction mixture to a pre-warmed (37°C) 96-well plate.

  • Immediately place the plate in a spectrophotometer set to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.[14]

  • Plot absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve.

In Vitro Microtubule Dynamics Assay using TIRF Microscopy

This assay allows for the direct visualization and quantification of the dynamic instability of individual microtubules.

Materials:

  • Fluorescently labeled tubulin (e.g., rhodamine-tubulin, HiLyte 488-labeled tubulin)

  • Unlabeled tubulin

  • GMPCPP (a non-hydrolyzable GTP analog)

  • BRB80 buffer (80 mM PIPES-KOH pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • Oxygen scavenging system (e.g., glucose oxidase, catalase, glucose, trolox)

  • Silanized coverslips

  • Anti-rhodamine antibody

  • Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

  • Prepare GMPCPP-stabilized microtubule seeds: Polymerize rhodamine-labeled tubulin in the presence of GMPCPP at 37°C. Pellet the seeds by ultracentrifugation and resuspend in warm BRB80.[15]

  • Assemble imaging chamber: Create a flow chamber using a silanized coverslip and a glass slide.

  • Immobilize seeds: Infuse the chamber with anti-rhodamine antibody, followed by the GMPCPP-stabilized microtubule seeds.

  • Block the surface: Flush the chamber with a blocking agent (e.g., 1% Pluronic F-127) to prevent non-specific binding.[15]

  • Initiate dynamic microtubule growth: Introduce a solution containing a mixture of unlabeled and HiLyte 488-labeled tubulin, GTP, the oxygen scavenging system, and the test compound (e.g., 6-MOMIPP) into the chamber.[15]

  • Image microtubule dynamics: Immediately begin imaging using a TIRF microscope at 37°C. Acquire time-lapse images.

  • Analyze data: Use software to track the ends of individual microtubules over time. Measure the rates of growth and shortening, and the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth).

Immunofluorescence Staining of Cellular Microtubules

This method allows for the visualization of the microtubule network within cells treated with various compounds.

Materials:

  • Cultured cells (e.g., U251 glioblastoma cells)

  • Glass coverslips

  • Fixative (e.g., ice-cold methanol or 4% formaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin antibody)

  • Fluorophore-conjugated secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere. Treat the cells with the desired concentrations of 6-MOMIPP or control compounds for the specified duration.

  • Fixation: Wash the cells with PBS and then fix them with ice-cold methanol for 10 minutes at -20°C or with 4% formaldehyde for 15 minutes at room temperature.

  • Permeabilization: If using formaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting: Stain the nuclei with DAPI, wash the cells, and mount the coverslips onto glass slides using mounting medium.

  • Imaging: Visualize the microtubule network using a fluorescence microscope.

References

Safety Operating Guide

Personal protective equipment for handling Momipp

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Momipp. It outlines necessary personal protective equipment (PPE), operational procedures for handling and preparation of solutions, and disposal plans based on general best practices for hazardous chemicals.

Note: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for comprehensive safety information before handling this compound.

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate PPE is mandatory to prevent exposure through ingestion, inhalation, or skin and eye contact.[1] The following table summarizes the recommended PPE for handling this compound in its solid form and when in solution.

Operation Gloves Eye Protection Lab Coat Respiratory Protection
Weighing and handling solid this compoundNitrile or other chemically resistant glovesSafety glasses with side shields or gogglesFull-cuffed lab coatUse in a certified chemical fume hood
Preparing stock solutionsNitrile or other chemically resistant glovesSafety glasses with side shields or gogglesFull-cuffed lab coatWork within a certified chemical fume hood
Handling dilute solutionsNitrile or other chemically resistant glovesSafety glasses with side shieldsFull-cuffed lab coatStandard laboratory ventilation

Experimental Protocols: Handling and Solution Preparation

Storage: this compound solid should be stored at -20°C.[2][3] Stock solutions in solvents like DMSO should be stored at -80°C for long-term stability.[2][3]

Protocol for Preparing a Stock Solution: this compound is a solid that is soluble in organic solvents such as DMSO and slightly soluble in acetonitrile and methanol.[1] The following "solvent shift" method is recommended for preparing solutions for cell culture to avoid precipitation.[4]

  • Preparation: Perform all initial handling of solid this compound and concentrated solutions within a certified chemical fume hood to minimize inhalation risk.

  • Dissolving the Solid:

    • Add a high-purity solvent like DMSO to the vial containing the solid this compound to create a concentrated stock solution (e.g., 50mM).[4]

    • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution.[4]

  • Dilution:

    • To prevent precipitation when diluting into aqueous media, add the concentrated this compound/DMSO stock solution dropwise into a portion of warm cell culture medium or fetal bovine serum (FBS) while gently mixing.[4]

    • This intermediate solution can then be further diluted to the final desired concentration in the full volume of cell culture medium.

Operational Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from receiving the compound to the disposal of waste.

Momipp_Handling_Workflow cluster_prep Preparation & Handling cluster_use Experimental Use cluster_disposal Decontamination & Disposal receive Receive & Inspect Package store Store at -20°C (Solid) or -80°C (Solution) receive->store 1. Storage ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store->ppe 2. Preparation fume_hood Work in Chemical Fume Hood for Solids & Concentrated Solutions ppe->fume_hood weigh Weigh Solid this compound fume_hood->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute 3. Use experiment Perform Experiment dilute->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate 4. Cleanup waste_solid Dispose of Solid Waste (Contaminated PPE, Vials) decontaminate->waste_solid waste_liquid Dispose of Liquid Waste (Unused Solutions) decontaminate->waste_liquid sds Follow Institutional and SDS Disposal Guidelines waste_solid->sds waste_liquid->sds

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All waste materials contaminated with this compound, including empty vials, pipette tips, gloves, and unused solutions, should be considered hazardous waste.

  • Solid Waste: Collect all contaminated solid waste in a designated, sealed container clearly labeled as "Hazardous Chemical Waste" and including the name "this compound".

  • Liquid Waste: Collect all unused or waste solutions containing this compound in a sealed, leak-proof container. Label the container clearly with "Hazardous Chemical Waste" and list all chemical constituents, including the solvent.

  • Disposal Procedures: Dispose of all this compound waste according to your institution's chemical waste disposal procedures and local regulations. Do not pour this compound or its solutions down the drain.

Always refer to the manufacturer's SDS for specific disposal instructions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.